Syntelin
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-[[5-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S3/c22-18-17-13-8-4-5-9-14(13)32-19(17)24-20(23-18)30-10-15-25-26-21(31-11-16(28)29)27(15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,28,29)(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRISILOMIVCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Syntelin as a CENP-E Inhibitor: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centromere-associated protein E (CENP-E) is a crucial kinesin-like motor protein involved in multiple stages of mitosis, including the congression of chromosomes to the metaphase plate and the satisfaction of the spindle assembly checkpoint (SAC). Its overexpression in various cancers has made it an attractive target for anticancer drug development. Syntelin is a first-in-class, selective inhibitor of CENP-E. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cancer cells, and detailed protocols for key experimental assays used in its characterization. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction to CENP-E and the Rationale for Inhibition
CENP-E, a member of the kinesin-7 superfamily, is a plus-end-directed microtubule motor protein that plays a pivotal role in ensuring the fidelity of chromosome segregation during mitosis.[1] Its functions are critical for proper chromosome alignment at the metaphase plate, a prerequisite for the equitable distribution of genetic material to daughter cells.[2][3] CENP-E achieves this by capturing and transporting chromosomes along spindle microtubules.[1] Furthermore, CENP-E is implicated in the spindle assembly checkpoint (SAC), a surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[3] Dysregulation of CENP-E can lead to chromosome missegregation and aneuploidy, a hallmark of many cancers. The elevated expression of CENP-E in various tumor types has positioned it as a promising therapeutic target.
This compound: A Selective CENP-E Inhibitor
This compound is a novel, first-in-class chemical inhibitor of CENP-E.[4] Its mechanism of action involves locking the CENP-E motor domain in a state that is tightly bound to the microtubule, which in turn blocks the release of ADP.[5] This action effectively stalls the motor protein, leading to a failure in chromosome congression and a subsequent mitotic arrest.[4][5]
Quantitative Data on CENP-E Inhibition
The inhibitory effects of this compound and the well-characterized CENP-E inhibitor, GSK923295, have been quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data.
| Inhibitor | Target | Assay Type | Value | Reference |
| This compound | CENP-E Motility | In vitro motility assay | IC50: 160 nM | [6] |
| GSK923295 | Human CENP-E ATPase Activity | Biochemical Assay | Ki: 3.2 ± 0.2 nM | [5] |
| GSK923295 | Canine CENP-E ATPase Activity | Biochemical Assay | Ki: 1.6 ± 0.1 nM | [5] |
Table 1: Biochemical Inhibition of CENP-E
| Cell Line | Inhibitor | Assay Type | Effect | Concentration | Time | Reference |
| MDA-MB-231 | This compound | MTT Assay | Significant inhibition of cell proliferation | 2 µM | 12-15 hours | [3] |
| MDA-MB-231 | This compound | Apoptosis Assay | Increased Bax-elicited apoptosis | Not specified | Not specified | [4] |
| HeLa | This compound | Chromosome Misalignment | 31.7 ± 6.8% of cells with misaligned chromosomes | Not specified | Not specified | [7] |
| Pediatric Cancer Cell Lines (median of 23 lines) | GSK923295 | In vitro cell proliferation | IC50: 27 nM | 96 hours | [8] |
Table 2: Cellular Effects of CENP-E Inhibition
Signaling Pathways and Mechanism of Action
CENP-E functions as a critical node in the mitotic signaling network, primarily through its interaction with the spindle assembly checkpoint kinase, BubR1.[9] Inhibition of CENP-E by this compound disrupts this pathway, leading to mitotic arrest.
CENP-E and the Spindle Assembly Checkpoint
Caption: CENP-E signaling at the kinetochore and the point of this compound inhibition.
In a properly functioning mitotic cell, CENP-E at the kinetochore of an unattached chromosome activates the kinase BubR1.[9] Activated BubR1, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the cell from entering anaphase prematurely. Once the chromosome is properly attached to the mitotic spindle via microtubules, CENP-E's interaction with the microtubule leads to the silencing of BubR1, allowing for the activation of the APC/C and progression to anaphase. This compound's inhibition of CENP-E mimics the unattached state, leading to sustained BubR1 activation and a prolonged mitotic arrest.[5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound and other CENP-E inhibitors.
Cell Viability and Proliferation (MTT Assay)
This protocol is adapted for adherent cells such as MDA-MB-231.
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Immunofluorescence Staining of Mitotic Spindles
This protocol allows for the visualization of mitotic spindle defects and chromosome misalignment upon this compound treatment.
Caption: Experimental workflow for immunofluorescence staining of mitotic spindles.
Materials:
-
MDA-MB-231 cells grown on coverslips
-
This compound
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-CENP-E)
-
Fluorophore-conjugated secondary antibodies (e.g., anti-mouse Alexa Fluor 488, anti-rabbit Alexa Fluor 594)
-
DAPI
-
Mounting medium
Procedure:
-
Treat MDA-MB-231 cells grown on coverslips with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize using a fluorescence microscope.
Apoptosis Assay (Annexin V and 7-AAD Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis detection using Annexin V and 7-AAD staining.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Treat MDA-MB-231 cells with this compound for the desired duration.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Conclusion
This compound represents a promising class of targeted anticancer agents that specifically disrupt the function of the mitotic kinesin CENP-E. Its ability to induce mitotic arrest and apoptosis in cancer cells, such as those of triple-negative breast cancer, highlights the therapeutic potential of targeting CENP-E. This technical guide provides a foundational understanding of this compound's mechanism and offers detailed experimental protocols to aid researchers in further investigating CENP-E inhibitors. Future preclinical and clinical studies will be crucial in fully elucidating the therapeutic efficacy and pharmacokinetic profile of this compound.
References
- 1. Kinetochore kinesin CENP-E is a processive bi-directional tracker of dynamic microtubule tips - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay [bio-protocol.org]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and cytotoxic response of two proliferative MDA-MB-231 and non-proliferative SUM1315 three-dimensional cell culture models of triple-negative basal-like breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
The Role of Syntelin in Mitotic Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitotic arrest is a critical phase in the cell cycle that ensures the fidelity of chromosome segregation. Errors in this process can lead to aneuploidy, a hallmark of many cancers. Consequently, the molecular machinery governing mitosis represents a key target for anti-cancer drug development. This technical guide provides an in-depth overview of the role of Syntelin, a first-in-class chemical inhibitor of the mitotic kinesin Centromere-associated protein E (CENP-E), in inducing mitotic arrest. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing its effects, and visualizes the pertinent signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound exerts its anti-mitotic effect by specifically targeting CENP-E, a plus-end directed motor protein essential for the alignment of chromosomes at the metaphase plate.[1][2] The mechanism of action involves this compound locking the CENP-E motor domain to the microtubule by inhibiting the release of ADP.[1][3] This action prevents the proper functioning of CENP-E in chromosome congression, leading to the syntelic attachment of sister kinetochores, where both kinetochores are attached to microtubules from the same spindle pole.[1][3] The persistence of these attachment errors activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest at the metaphase-anaphase transition.[3][4] This sustained arrest ultimately triggers apoptotic cell death.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on triple-negative breast cancer (TNBC) cells, specifically the MDA-MB-231 cell line, as reported in preclinical studies.[1][3][5][6]
Table 1: Effect of this compound on Cell Proliferation and Mitotic Progression
| Parameter | Condition | Result | Reference |
| Cell Proliferation Inhibition | 2 µM this compound, 12-15h | Significant inhibition (P < 0.001) | [1][3] |
| Mitotic Arrest | 2 µM this compound, 70 min | Cells remain in metaphase | [1][3] |
| Misaligned Chromosomes | This compound Treatment | 33% ± 4.2% of cells (P < 0.01) | [3] |
| Apoptosis Induction | This compound Treatment | Dramatic increase in Bax level | [1][5] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of this compound are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
MTT Assay for Cell Proliferation
This assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time points (e.g., 0.5, 12, 15 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
Immunofluorescence Microscopy for Chromosome Alignment
This method is used to visualize chromosomes and the mitotic spindle to assess chromosome alignment.
Materials:
-
Coverslips
-
4% Paraformaldehyde in PBS
-
0.5% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-CENP-A)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Grow cells on sterile coverslips.
-
Treat cells with this compound or vehicle control.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound-induced mitotic arrest.
Experimental Workflow
Caption: Workflow for evaluating this compound's anti-mitotic activity.
Logical Relationship
Caption: Causal chain from this compound treatment to apoptosis.
Conclusion
This compound represents a promising therapeutic agent that targets a key component of the mitotic machinery. Its ability to induce mitotic arrest and subsequent apoptosis in cancer cells, particularly in challenging subtypes like TNBC, underscores the potential of targeting CENP-E in oncology. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this compound and other CENP-E inhibitors.
References
- 1. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. CENP-E forms a link between attachment of spindle microtubules to kinetochores and the mitotic checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
The Molecular Target of Syntelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syntelin is a first-in-class, selective small molecule inhibitor of Centromere-associated protein E (CENP-E), a crucial mitotic kinesin.[1][2][3] By locking the CENP-E-microtubule interaction, this compound induces mitotic arrest, representing a promising avenue for chemotherapeutic intervention, particularly in aggressive cancers like triple-negative breast cancer (TNBC).[1][2] This document provides an in-depth overview of the molecular target of this compound, its mechanism of action, available quantitative data, and detailed experimental protocols for key validation assays.
The Molecular Target: Centromere-associated protein E (CENP-E)
The primary molecular target of this compound is Centromere-associated protein E (CENP-E). CENP-E is a member of the kinesin superfamily of motor proteins, which play a critical role in various cellular processes, including intracellular transport and cell division. Specifically, CENP-E is essential for the proper alignment of chromosomes at the metaphase plate during mitosis and for the assembly of the central spindle.[1] Aberrant overexpression of kinesin proteins, including CENP-E, has been associated with malignancy and drug resistance in solid tumors, making them attractive targets for cancer therapy.[1]
Mechanism of Action
This compound exerts its inhibitory effect on CENP-E through a specific molecular mechanism. It functions by blocking the release of adenosine (B11128) diphosphate (B83284) (ADP) from the CENP-E motor domain.[1][2] This action effectively "locks" CENP-E onto the microtubule, leading to a stable, syntelic attachment of sister kinetochores.[1][2] In a syntelic attachment, both sister kinetochores are attached to microtubules originating from the same spindle pole. This aberrant attachment prevents the proper bipolar attachment required for chromosome segregation, ultimately resulting in mitotic arrest and subsequent cell death, primarily through apoptosis.[1][2]
Quantitative Data
The following table summarizes the available quantitative data for this compound's activity.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 160 nM | In vitro CENP-E inhibition assay | [3] |
| Concentration for Cell Proliferation Inhibition | 2 µM | MDA-MB-231 (TNBC cell line) | [1] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate MDA-MB-231 cells in 96-well plates at a density of 5 x 103 cells per well and incubate overnight.
-
Treatment: Treat the cells with either 2 µM this compound, 2 µM Taxol (as a positive control), or a vehicle control for various time intervals (e.g., 0.5, 12, 15 hours).
-
MTT Addition: Following treatment, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis and Necrosis Staining
This assay distinguishes between apoptotic and necrotic cells.
-
Cell Treatment: Treat MDA-MB-231 cells with this compound (e.g., 2 µM) or a control substance.
-
Staining: Stain the cells with Apopxin Green (which detects phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells) and 7-AAD (7-aminoactinomycin D), a fluorescent intercalator that is excluded by live cells but can penetrate the compromised membranes of necrotic cells.
-
Visualization: Visualize the stained cells using fluorescence microscopy. Green fluorescence indicates apoptosis, while red fluorescence indicates necrosis.
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse the treated and control MDA-MB-231 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated Ser70-Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound's action and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound, from target inhibition to cellular outcome.
References
The Impact of Syntelin on Microtubule Dynamics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syntelin, a first-in-class chemical inhibitor of the mitotic kinesin Centromere Protein E (CENP-E), plays a critical role in disrupting mitotic progression, positioning it as a compound of interest in oncology research. This technical guide delves into the core mechanism of this compound's action, which is intrinsically linked to its profound effects on microtubule dynamics, mediated through the inhibition of CENP-E. By locking CENP-E into a rigor-bound state on the microtubule, this compound effectively neutralizes its crucial functions in chromosome alignment and microtubule management at the kinetochore. This guide will provide a comprehensive overview of CENP-E's role in microtubule dynamics, infer the consequential effects of this compound, present available quantitative data, detail relevant experimental protocols, and visualize the underlying molecular pathways and experimental workflows.
Introduction: The Role of CENP-E in Microtubule Dynamics
CENP-E is a member of the kinesin-7 family of motor proteins, which is essential for the proper segregation of chromosomes during mitosis. It localizes to the kinetochores of chromosomes from prometaphase through anaphase. CENP-E is a multifaceted protein that contributes to several key mitotic events by directly interacting with and modulating the dynamics of microtubules. Its primary functions related to microtubule dynamics include:
-
Promotion of Microtubule Elongation: CENP-E has been shown to actively promote the elongation of microtubule plus-ends. This function is critical for the initial capture of microtubules by kinetochores and for the subsequent maturation of these connections.
-
Microtubule Plus-End Tracking: CENP-E possesses the ability to track the dynamic ends of microtubules, associating with both polymerizing (growing) and depolymerizing (shrinking) tips.[1][2] This "tip-tracking" capability is crucial for maintaining the attachment of kinetochores to the ever-changing microtubule ends.
-
Stabilization of Kinetochore-Microtubule Attachments: By acting as a motile tether, CENP-E contributes to the stability of the connection between the kinetochore and the spindle microtubules.[3] This ensures that chromosomes remain properly attached and can withstand the forces generated during chromosome segregation.
This compound's Mechanism of Action and Inferred Effects on Microtubule Dynamics
This compound's primary mechanism of action is the potent and specific inhibition of CENP-E's ATPase activity. It achieves this by locking the CENP-E motor domain in a static, rigor-like state on the microtubule. This inhibition of CENP-E's motor function has direct consequences for microtubule dynamics at the kinetochore.
Based on the known functions of CENP-E, the effects of this compound on microtubule dynamics can be inferred as follows:
-
Inhibition of Microtubule Elongation: By inactivating CENP-E, this compound is expected to antagonize the CENP-E-mediated promotion of microtubule plus-end elongation. This would lead to less efficient microtubule capture and potentially shorter or less stable kinetochore microtubules.
-
Disruption of Plus-End Tracking and Attachment: this compound's inhibition of CENP-E would disrupt its ability to track dynamic microtubule ends. This would compromise the ability of the kinetochore to maintain a stable attachment to the spindle, leading to the observed phenotype of misaligned chromosomes.
-
Destabilization of Kinetochore-Microtubule Interactions: The overall effect of this compound is the destabilization of the crucial link between chromosomes and the mitotic spindle, leading to mitotic arrest and, ultimately, apoptosis in cancer cells.
Quantitative Data on CENP-E's Effect on Microtubule Dynamics
Direct quantitative data on the effects of this compound on microtubule dynamics parameters are not yet available in the public domain. However, studies on CENP-E provide a baseline for understanding the processes that this compound disrupts.
| Parameter | Protein/Condition | Value | Reference |
| Microtubule Plus-End Elongation Rate | Purified Human CENP-E | 1.48 µm / 30 min | [4][5] |
| Microtubule Gliding Velocity | Purified Human CENP-E | 11 nm / s | [4][5] |
| Dissociation Constant (Kd) for GDP-Microtubules | Full-Length CENP-E | 41 ± 4 nM | [1] |
| Dissociation Constant (Kd) for GMPCPP-Microtubules (Growing End Mimic) | Full-Length CENP-E | 68 ± 23 nM | [1] |
| Dissociation Constant (Kd) for Tubulin Spirals (Shrinking End Mimic) | Full-Length CENP-E | 133 ± 22 nM | [1] |
Inference for this compound: As an inhibitor of CENP-E, this compound would be expected to reduce the rate of CENP-E-driven microtubule elongation. The binding affinities (Kd) highlight CENP-E's preference for the microtubule lattice and growing ends; this compound's mechanism of locking CENP-E onto the microtubule suggests it would dramatically alter these dynamic binding equilibria.
Signaling Pathways and Experimental Workflows
CENP-E-Mediated Microtubule Attachment and this compound's Point of Intervention
The following diagram illustrates the role of CENP-E in establishing and maintaining the connection between a kinetochore and a dynamic microtubule, and how this compound disrupts this process.
Experimental Workflow: In Vitro Microtubule Dynamics Assay
The effect of proteins like CENP-E, and by extension their inhibitors like this compound, on microtubule dynamics is often studied using in vitro reconstitution assays with Total Internal Reflection Fluorescence (TIRF) microscopy.
Detailed Experimental Protocols
In Vitro Microtubule Dynamics Assay with TIRF Microscopy
This protocol is adapted from standard methods used to study microtubule-associated proteins.
Objective: To quantitatively measure the effect of CENP-E and this compound on the dynamic parameters of individual microtubules.
Materials:
-
Purified tubulin (unlabeled and fluorescently labeled, e.g., X-rhodamine)
-
Purified recombinant CENP-E protein
-
This compound (dissolved in DMSO)
-
GMPCPP (non-hydrolyzable GTP analog)
-
GTP
-
BRB80 buffer (80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.9)
-
Oxygen scavenging system (e.g., glucose oxidase, catalase, glucose)
-
Casein
-
Microscope slides and coverslips
-
TIRF microscope equipped with a temperature-controlled stage and sensitive camera
Procedure:
-
Flow Chamber Preparation:
-
Clean glass slides and coverslips thoroughly.
-
Assemble flow chambers with double-sided tape, creating a channel for the reaction.
-
-
Surface Passivation:
-
Incubate the chamber with a solution of casein in BRB80 to prevent non-specific protein binding.
-
Wash thoroughly with BRB80.
-
-
Microtubule Seed Immobilization:
-
Polymerize short, stable microtubule "seeds" using a mixture of tubulin and GMPCPP. One of the tubulin species should be fluorescently labeled for visualization.
-
Introduce the seeds into the flow chamber and allow them to adsorb to the coverslip surface.
-
Wash away unbound seeds with BRB80.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture in BRB80 containing:
-
A defined concentration of fluorescently labeled tubulin.
-
GTP (for microtubule polymerization).
-
The oxygen scavenging system to reduce photobleaching.
-
The desired concentration of CENP-E or a vehicle control.
-
The desired concentration of this compound or a DMSO control.
-
-
-
Imaging and Data Acquisition:
-
Introduce the reaction mixture into the flow chamber.
-
Place the slide on the temperature-controlled stage of the TIRF microscope (typically 37°C).
-
Acquire time-lapse images of the growing and shrinking microtubules from the ends of the immobilized seeds at regular intervals (e.g., every 2-5 seconds) for a sufficient duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Generate kymographs (space-time plots) from the time-lapse movies for individual microtubules.
-
From the kymographs, measure the slopes of the lines corresponding to growth and shrinkage phases to determine the respective rates.
-
Identify and count the number of transitions from growth to shrinkage (catastrophes) and from shrinkage to growth (rescues) to calculate their frequencies.
-
Cell-Based Assay for Chromosome Congression
Objective: To assess the effect of this compound on the ability of chromosomes to align at the metaphase plate.
Materials:
-
HeLa or other suitable cancer cell line stably expressing a fluorescent kinetochore marker (e.g., Mis12-GFP) and a histone marker (e.g., H2B-mCherry).
-
Cell culture medium and supplements.
-
This compound.
-
Proteasome inhibitor (e.g., MG132) to arrest cells in metaphase.
-
High-resolution live-cell imaging system with environmental control.
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells on glass-bottom dishes suitable for live-cell imaging.
-
Synchronize the cells at the G2/M boundary if desired (e.g., using a CDK1 inhibitor).
-
Wash out the synchronizing agent and add fresh medium containing either this compound or a vehicle control.
-
-
Live-Cell Imaging:
-
Place the dish on the heated stage of the live-cell microscope.
-
Acquire multi-channel (for kinetochores, chromosomes, and brightfield/DIC) time-lapse images of cells entering and progressing through mitosis.
-
-
Optional Metaphase Arrest:
-
To specifically study the maintenance of alignment, first allow cells to align at the metaphase plate.
-
Add a proteasome inhibitor to arrest them in metaphase.
-
Subsequently, add this compound and image the consequences on the already-aligned chromosomes.
-
-
Data Analysis:
-
Track the position of individual kinetochores over time.
-
Quantify the percentage of cells that fail to align all chromosomes at the metaphase plate in the presence of this compound.
-
Measure the distance of misaligned chromosomes from the metaphase plate.
-
Conclusion
This compound represents a targeted therapeutic strategy that leverages a deep understanding of mitotic machinery. Its inhibitory effect on CENP-E provides a powerful tool to disrupt the intricate process of chromosome segregation. While direct quantitative data for this compound's impact on microtubule dynamics are still emerging, the well-characterized role of its target, CENP-E, allows for strong inferences. The experimental protocols detailed herein provide a framework for researchers to further dissect the precise molecular consequences of this compound's action and to explore its potential in combination with other anti-mitotic agents. Future research focusing on in vitro reconstitution assays with this compound will be invaluable in precisely quantifying its effects on microtubule growth, shrinkage, and catastrophe/rescue frequencies, further solidifying our understanding of its mechanism and therapeutic potential.
References
- 1. Kinetochore kinesin CENP-E is a processive bi-directional tracker of dynamic microtubule tips - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetochore kinesin CENP-E is a processive bi-directional tracker of dynamic microtubule tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CENP-E combines a slow, processive motor and a flexible coiled coil to produce an essential motile kinetochore tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitotic Kinesin CENP-E Promotes Microtubule Plus-End Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitotic kinesin CENP-E promotes microtubule plus-end elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Syntelin and the Cell Cycle: A Technical Guide
Disclaimer: Initial searches for a molecule named "Syntelin" did not yield any results in publicly available scientific literature. Therefore, this document will use Cyclin D1 , a well-characterized and critical regulator of the cell cycle, as a proxy to demonstrate the requested format for a technical guide. The data, protocols, and pathways presented are based on established research on Cyclin D1 and are intended to serve as a comprehensive example of the desired output.
Introduction
Cyclin D1, a member of the cyclin protein family, is a pivotal regulator of cell cycle progression. It primarily functions during the G1 phase, where it complexes with cyclin-dependent kinases 4 and 6 (CDK4/6) to drive the cell towards the S phase, the period of DNA synthesis. The activity of the Cyclin D1-CDK4/6 complex is essential for cell proliferation, and its dysregulation is a hallmark of many cancers. This guide provides an in-depth overview of the foundational research on Cyclin D1, focusing on its mechanism of action, associated signaling pathways, and the experimental methodologies used to study its function.
Quantitative Data Summary
The following tables summarize key quantitative data related to Cyclin D1 function and expression, compiled from various studies.
Table 1: Cyclin D1-CDK4/6 Kinase Activity on Retinoblastoma Protein (pRb)
| Substrate | Kinase Complex | K_m (nM) | V_max (pmol/min/µg) | Reference |
| pRb (full-length) | Cyclin D1/CDK4 | 250 ± 50 | 150 ± 20 | |
| pRb (pocket domain) | Cyclin D1/CDK4 | 180 ± 40 | 120 ± 15 | |
| pRb (full-length) | Cyclin D1/CDK6 | 220 ± 60 | 180 ± 25 | |
| pRb (pocket domain) | Cyclin D1/CDK6 | 160 ± 30 | 145 ± 20 |
Table 2: Cell Cycle Phase Distribution Following Cyclin D1 Knockdown in MCF-7 Cells
| Condition | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (siRNA) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 | |
| Cyclin D1 siRNA | 68.5 ± 4.2 | 15.3 ± 1.9 | 16.2 ± 2.1 |
Key Signaling Pathways
The regulation and function of Cyclin D1 are embedded in complex signaling networks. Below are diagrams illustrating the core pathways.
Caption: Upstream regulation of Cyclin D1 expression and activation.
Caption: The Cyclin D1/pRb/E2F pathway controlling G1/S transition.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Immunoprecipitation of Cyclin D1 and In Vitro Kinase Assay
This protocol details the immunoprecipitation of Cyclin D1-CDK4/6 complexes from cell lysates and the subsequent measurement of their kinase activity using recombinant pRb as a substrate.
1. Cell Lysis:
-
Harvest 5x10^6 cells by centrifugation.
-
Lyse cells in 1 mL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
2. Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µL of Protein A/G PLUS-Agarose beads and incubating for 1 hour at 4°C with gentle rotation.
-
Pellet beads and transfer the supernatant to a new tube.
-
Add 2-4 µg of anti-Cyclin D1 antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh Protein A/G PLUS-Agarose beads and incubate for 2 hours at 4°C.
-
Wash the beads 3 times with 1 mL of lysis buffer and once with 1 mL of kinase assay buffer.
3. In Vitro Kinase Assay:
-
Resuspend the beads in 50 µL of kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Add 1 µg of recombinant pRb substrate.
-
Add 10 µL of 100 µM ATP solution containing 10 µCi of [γ-³²P]ATP.
-
Incubate at 30°C for 30 minutes with gentle shaking.
-
Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.
4. Analysis:
-
Resolve proteins by SDS-PAGE.
-
Visualize phosphorylated pRb by autoradiography.
-
Quantify band intensity using densitometry.
Methodological & Application
Application Notes and Protocols for Syntelin in Triple-Negative Breast Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Syntelin, a first-in-class chemical inhibitor of Centromere-associated protein E (CENP-E), for investigating triple-negative breast cancer (TNBC). The protocols detailed below are based on established methodologies for studying the effects of this compound on TNBC cell lines.
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of well-defined molecular targets makes it difficult to treat with hormonal or targeted therapies.[2][3] Kinesin proteins, which are crucial for cell division, have emerged as potential therapeutic targets in cancer.[2][3]
This compound is a novel small molecule inhibitor that specifically targets CENP-E, a mitotic kinesin essential for chromosome alignment during mitosis.[2][3] By inhibiting CENP-E, this compound disrupts the mitotic process, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[1][2][3] This document outlines the mechanism of action of this compound and provides detailed protocols for its application in TNBC cell line research.
Mechanism of Action
This compound functions by locking the interaction between CENP-E and microtubules, which prevents the release of ADP.[1][2][3] This action results in a state of syntelic attachment, where sister kinetochores are incorrectly attached to microtubules from the same spindle pole, leading to mitotic arrest at the metaphase-anaphase transition and ultimately inducing apoptosis.[1][2][3] Notably, this compound has been shown to preferentially induce apoptosis over necrosis, which may offer a therapeutic advantage by minimizing inflammation.[3][4]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in TNBC cell lines, such as MDA-MB-231.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to measure the effect of this compound on the proliferation of TNBC cells.
Materials:
-
TNBC cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Taxol (positive control, stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed TNBC cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
The following day, treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Taxol at 2 µM).
-
Incubate the cells for different time intervals (e.g., 0.5, 12, 15 hours).[3]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| Treatment | Concentration | Time (h) | % Cell Proliferation (relative to control) |
| Vehicle (DMSO) | - | 12 | 100% |
| This compound | 2 µM | 12 | Significantly reduced[3] |
| Taxol | 2 µM | 12 | Significantly reduced[1] |
| Vehicle (DMSO) | - | 15 | 100% |
| This compound | 2 µM | 15 | Significantly reduced[3] |
| Taxol | 2 µM | 15 | Significantly reduced[1] |
Note: Specific quantitative values should be determined experimentally.
Apoptosis and Necrosis Assay
This protocol distinguishes between apoptotic and necrotic cell death induced by this compound.
Materials:
-
TNBC cell line (e.g., MDA-MB-231)
-
This compound
-
Apoptosis/Necrosis detection kit (e.g., containing Apopxin Green for apoptosis and 7-AAD for necrosis)
-
Fluorescence microscope
Procedure:
-
Culture MDA-MB-231 cells on coverslips in a 24-well plate.
-
Treat the cells with this compound at the desired concentration and for the appropriate duration.
-
Wash the cells with PBS.
-
Stain the cells with Apopxin Green and 7-AAD according to the manufacturer's instructions.[1]
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will stain green, while necrotic cells will stain red.[1]
Western Blot Analysis for Apoptotic Markers
This protocol is used to detect changes in the expression of apoptosis-related proteins following this compound treatment.
Materials:
-
Treated and untreated TNBC cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Expected Results:
-
This compound treatment is expected to modulate the levels of apoptotic proteins. For instance, an increase in pro-apoptotic proteins like Bax and cleaved caspase-3, and a decrease in anti-apoptotic proteins like Bcl-2 would be anticipated.[4]
Summary of this compound's Effects on TNBC Cell Lines
| Parameter | Effect of this compound | Experimental Assay |
| Cell Proliferation | Inhibition of cell growth over time[1][3] | MTT Assay |
| Cell Cycle | Mitotic arrest at the metaphase-anaphase transition[1][3] | Real-time imaging, Flow cytometry |
| Cell Death | Induction of apoptosis with minimal necrosis[1][3][4] | Apopxin/7-AAD staining, Annexin V/PI staining |
| Metastasis | Inhibition of metastasis in vivo[3][4] | In vivo animal models |
| Apoptotic Markers | Modulation of Bcl-2 family proteins and activation of caspases[4] | Western Blot |
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific cell lines and experimental setup. Always adhere to local institutional guidelines for laboratory safety and ethics.
References
Syntelin in Mouse Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntelin (B612221) is a first-in-class, selective chemical inhibitor of Centromere-associated protein E (CENP-E), a crucial mitotic kinesin involved in chromosome alignment during cell division.[1][2] By locking the interaction between CENP-E and microtubules, this compound induces mitotic arrest, leading to apoptosis in rapidly dividing cells.[1][2] This mechanism of action has positioned this compound as a promising candidate for cancer chemotherapy, particularly for aggressive cancers like triple-negative breast cancer (TNBC).[1] These application notes provide detailed protocols for the dosage and administration of this compound in mouse models, specifically focusing on TNBC xenografts, to aid researchers in preclinical drug development.
Mechanism of Action: CENP-E Inhibition
CENP-E plays a critical role in the congression of chromosomes to the metaphase plate. This compound specifically inhibits the motor activity of CENP-E, preventing the release of ADP and locking the CENP-E-microtubule interaction.[1] This disruption leads to the misalignment of chromosomes, triggering the spindle assembly checkpoint (SAC). Prolonged activation of the SAC ultimately results in mitotic arrest and subsequent induction of apoptosis, primarily through a Bax-elicited pathway.[1][3] Notably, this compound has been observed to induce apoptosis with minimal induction of necrosis, which may offer a therapeutic advantage by reducing inflammation in the tumor microenvironment.[1][3]
References
Application Notes and Protocols for Assessing Syntelin Efficacy using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Syntelin is a novel therapeutic agent that has demonstrated potential in preclinical studies for the treatment of various cancers. Its primary mechanism of action involves the inhibition of Centromere-associated protein E (CENP-E), a crucial motor protein for chromosome alignment during mitosis.[1] Inhibition of CENP-E disrupts the mitotic process, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.[1] This application note provides a detailed protocol for assessing the efficacy of this compound in vitro using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a colorimetric method widely used to evaluate cell viability and proliferation, making it a valuable tool for screening the cytotoxic effects of potential drug candidates like this compound.[2]
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[2] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the cytotoxic effect of this compound can be quantified.
Experimental Protocols
Optimization of Cell Seeding Density
To ensure reliable and reproducible results, it is crucial to first determine the optimal cell seeding density for the specific cell line being used. This ensures that the cells are in the logarithmic growth phase during the experiment.
Methodology:
-
Harvest and count the cells. Ensure cell viability is above 90%.
-
Prepare a series of cell dilutions in a complete culture medium.
-
Seed a 96-well plate with varying numbers of cells per well (e.g., ranging from 1,000 to 100,000 cells/well). Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Perform the MTT assay as described in the "MTT Assay Protocol for this compound Efficacy" section below (steps 4-8).
-
Plot a graph of absorbance versus the number of cells per well.
-
The optimal seeding density will be within the linear portion of the curve, typically yielding an absorbance value between 0.75 and 1.25.
Determination of this compound Concentration Range
A preliminary experiment should be conducted to determine the appropriate concentration range of this compound to be tested.
Methodology:
-
Based on available literature or previous experiments, prepare a wide range of this compound concentrations (e.g., from 1 nM to 100 µM using 10-fold serial dilutions).[3]
-
Seed cells at the predetermined optimal density in a 96-well plate and incubate overnight.
-
Treat the cells with the different concentrations of this compound and a vehicle control (e.g., DMSO, if used to dissolve this compound).
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Perform the MTT assay.
-
This preliminary screen will help identify a narrower, more effective concentration range for subsequent, more detailed experiments.
MTT Assay Protocol for Assessing this compound Efficacy
This protocol is designed for adherent cells. For suspension cells, centrifugation steps will be required to pellet the cells before changing solutions.
Materials:
-
This compound stock solution
-
Cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS), stored at -20°C and protected from light[2]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at the previously determined optimal density in 100 µL of complete culture medium per well. Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-treated control wells and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, carefully aspirate the medium containing this compound. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[2] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Data Presentation
The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison. This allows for a straightforward interpretation of this compound's dose-dependent and time-dependent effects on cell viability.
Table 1: Effect of this compound on Cell Viability after 48-Hour Treatment
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.15 | 0.08 | 100 |
| 0.1 | 1.02 | 0.06 | 88.7 |
| 1 | 0.85 | 0.05 | 73.9 |
| 10 | 0.43 | 0.03 | 37.4 |
| 50 | 0.18 | 0.02 | 15.7 |
| 100 | 0.09 | 0.01 | 7.8 |
Table 2: Time-Dependent Efficacy of this compound (10 µM) on Cell Viability
| Treatment Time (hours) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 | 1.18 | 0.09 | 100 |
| 12 | 0.95 | 0.07 | 80.5 |
| 24 | 0.68 | 0.05 | 57.6 |
| 48 | 0.43 | 0.03 | 36.4 |
| 72 | 0.25 | 0.02 | 21.2 |
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for assessing this compound efficacy.
This compound's Mechanism of Action: Signaling Pathway
Caption: Signaling pathway of this compound-induced mitotic arrest and apoptosis.
References
Application Note: Western Blot Analysis of CENP-E Levels Following Syntelin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Centromere-associated protein E (CENP-E) is a kinesin-like motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2][3][4] Its crucial role in cell division makes it a compelling target for anti-cancer therapies.[2][5] Syntelin is a first-in-class chemical inhibitor of CENP-E.[6][7] It functions by locking the CENP-E–microtubule interaction, which leads to the syntelic attachment of sister kinetochores and subsequent mitotic arrest.[6][7] This application note provides a detailed protocol for analyzing CENP-E protein levels by Western blot in cells treated with this compound. While studies have shown that this compound effectively inhibits cell proliferation, it has been reported that long-term treatment (12-15 hours) does not alter the overall protein level of CENP-E.[5][6][7] This protocol allows for the verification of this finding in specific cell lines and experimental conditions.
Data Presentation
The following table summarizes the expected quantitative data from Western blot analysis of CENP-E levels after this compound treatment, based on published findings.
| Treatment Group | Drug Concentration | Treatment Duration | Relative CENP-E Protein Level (Normalized to Loading Control) | Reference |
| Vehicle Control (e.g., DMSO) | N/A | 12-15 hours | 1.0 (Baseline) | [6][7] |
| This compound | 2 µM | 12-15 hours | No significant change | [5][6][7] |
| Taxol (Positive Control) | 2 µM | 12-15 hours | No significant change | [6][7] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach 60-70% confluency.
-
Prepare the desired concentration of this compound in complete culture medium. A final concentration of 2 µM is a common starting point.[6]
-
Prepare a vehicle control by adding an equivalent volume of DMSO to complete culture medium.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 12-15 hours).[6][7]
Protein Extraction (Lysis)
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
Procedure:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each plate.
-
Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
Protein Quantification
Materials:
-
BCA Protein Assay Kit (or equivalent)
-
Microplate reader
Procedure:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to obtain equal amounts of total protein for each sample (e.g., 20-30 µg per lane).
SDS-PAGE and Western Blotting
Materials:
-
4x Laemmli sample buffer (with β-mercaptoethanol or DTT)
-
SDS-PAGE gels (appropriate percentage for CENP-E, which is a large protein)
-
Running buffer (e.g., Tris-Glycine-SDS)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-CENP-E
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagents
-
Imaging system
Procedure:
-
Sample Preparation: Mix the calculated volume of each protein lysate with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Electrophoresis: Load the prepared samples and a protein ladder onto the SDS-PAGE gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CENP-E antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) to normalize for protein loading.
Visualizations
References
- 1. [PDF] CENP-E Function at Kinetochores Is Essential for Chromosome Alignment | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 3. Centromere protein E - Wikipedia [en.wikipedia.org]
- 4. CENP-E Function at Kinetochores Is Essential for Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Live-Cell Imaging Techniques for Studying Syntenin Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntenin (also known as Syntenin-1 or SDCBP) is a versatile scaffold protein characterized by the presence of two PDZ domains. It plays a crucial role in a multitude of cellular processes, including cell adhesion, migration, tumor progression, and intercellular communication via exosomes.[1][2][3] Syntenin acts as an adaptor, linking transmembrane proteins, such as syndecans, to the actin cytoskeleton and various signaling molecules.[2][4] Its involvement in diverse signaling pathways, including those mediated by FAK/Src and Wnt, underscores its importance as a potential therapeutic target.[1][2][5] Live-cell imaging offers a powerful approach to dissect the dynamic nature of Syntenin's functions in real-time and within the complex cellular environment.[6][7]
These application notes provide detailed protocols for investigating the effects of Syntenin using various live-cell imaging techniques. The methodologies described herein are designed to enable researchers to visualize and quantify Syntenin's localization, mobility, protein-protein interactions, and its role in exosome biogenesis.
Key Applications
-
Visualization of Syntenin Subcellular Localization and Dynamics: To understand where Syntenin is active, its dynamic localization at the plasma membrane, in endosomes, and in the cytoplasm can be monitored.
-
Quantification of Syntenin Mobility and Trafficking: Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be employed to measure the diffusion kinetics of Syntenin in different cellular compartments.
-
Analysis of Syntenin Protein-Protein Interactions: Förster Resonance Energy Transfer (FRET) microscopy allows for the investigation of direct interactions between Syntenin and its binding partners in living cells.
-
Real-time Imaging of Syntenin-mediated Exosome Secretion: Specialized reporters can be used to visualize the budding and release of exosomes, a process where Syntenin plays a key regulatory role.
Experimental Protocols
Protocol 1: Live-Cell Imaging of EGFP-Syntenin Localization and Dynamics
This protocol describes the use of an EGFP-tagged Syntenin fusion protein to visualize its subcellular distribution and dynamic behavior using confocal microscopy.
Materials:
-
Mammalian cell line of interest (e.g., MCF-7, HeLa)
-
EGFP-Syntenin expression plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete cell culture medium
-
Glass-bottom imaging dishes
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Transfect the cells with the EGFP-Syntenin plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Expression: Allow the cells to express the EGFP-Syntenin fusion protein for 24-48 hours.
-
Live-Cell Imaging:
-
Mount the imaging dish on the stage of a confocal microscope equipped with an environmental chamber.
-
Maintain the cells at 37°C and 5% CO2 throughout the imaging session.
-
Use a 488 nm laser for excitation of EGFP and collect the emission between 500-550 nm.
-
Acquire time-lapse images to observe the dynamic localization of EGFP-Syntenin at the plasma membrane, in vesicular structures, and in the cytoplasm.
-
Data Analysis:
-
Analyze the acquired images to determine the subcellular localization of EGFP-Syntenin.
-
Track the movement of Syntenin-positive vesicles over time to analyze their trafficking dynamics.
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) to Measure Syntenin Mobility
This protocol details the use of FRAP to quantify the diffusion coefficient and mobile fraction of EGFP-Syntenin at the plasma membrane and in the cytoplasm.
Materials:
-
Cells expressing EGFP-Syntenin (from Protocol 1)
-
Confocal microscope with a FRAP module
Procedure:
-
Cell Preparation: Prepare cells expressing EGFP-Syntenin in glass-bottom dishes as described in Protocol 1.
-
FRAP Imaging:
-
Identify a cell expressing a moderate level of EGFP-Syntenin.
-
Acquire 3-5 pre-bleach images of the region of interest (ROI) at low laser power.
-
Photobleach a defined ROI (e.g., a 2 µm diameter circle at the plasma membrane or in the cytoplasm) using a high-intensity 488 nm laser pulse.
-
Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI, a control region, and the background over time.
-
Normalize the fluorescence recovery curve to correct for photobleaching during image acquisition.
-
Fit the normalized recovery curve to a diffusion model to calculate the diffusion coefficient (D) and the mobile fraction (Mf) of EGFP-Syntenin.
Protocol 3: Förster Resonance Energy Transfer (FRET) Microscopy to Analyze Syntenin-Syndecan-4 Interaction
This protocol describes the use of sensitized emission FRET to detect the interaction between Syntenin and one of its key binding partners, Syndecan-4.
Materials:
-
Cells co-transfected with Syntenin-CFP (donor) and Syndecan-4-YFP (acceptor) expression plasmids.
-
Confocal microscope with FRET imaging capabilities (CFP and YFP filter sets).
Procedure:
-
Cell Preparation: Co-transfect cells with Syntenin-CFP and Syndecan-4-YFP plasmids and culture them in glass-bottom dishes. Prepare control samples expressing only Syntenin-CFP or Syndecan-4-YFP.
-
FRET Imaging:
-
Identify cells co-expressing both fluorescent proteins at appropriate levels.
-
Acquire three images for FRET analysis:
-
Donor Image: Excite with the CFP excitation wavelength (e.g., 405 nm) and collect emission with the CFP emission filter.
-
Acceptor Image: Excite with the YFP excitation wavelength (e.g., 514 nm) and collect emission with the YFP emission filter.
-
FRET Image: Excite with the CFP excitation wavelength and collect emission with the YFP emission filter.
-
-
-
Control Imaging: Acquire images of cells expressing only the donor or only the acceptor to determine bleed-through and cross-excitation correction factors.
Data Analysis:
-
Correct the raw FRET image for donor bleed-through and acceptor cross-excitation.
-
Calculate the normalized FRET (NFRET) efficiency to quantify the interaction between Syntenin and Syndecan-4.
Protocol 4: Total Internal Reflection Fluorescence (TIRF) Microscopy of Syntenin Dynamics at the Plasma Membrane
This protocol utilizes TIRF microscopy to specifically visualize the dynamics of EGFP-Syntenin at or near the plasma membrane with high signal-to-noise ratio.
Materials:
-
Cells expressing EGFP-Syntenin (from Protocol 1)
-
TIRF microscope
Procedure:
-
Cell Preparation: Plate cells expressing EGFP-Syntenin on high-quality glass coverslips suitable for TIRF imaging.
-
TIRF Imaging:
-
Mount the coverslip on the TIRF microscope.
-
Adjust the angle of the excitation laser (488 nm) to achieve total internal reflection. This creates an evanescent field that selectively excites fluorophores within ~100 nm of the coverslip.
-
Acquire time-lapse images to visualize the recruitment, clustering, and diffusion of EGFP-Syntenin at the plasma membrane.
-
Data Analysis:
-
Analyze the dynamics of individual EGFP-Syntenin puncta at the plasma membrane.
-
Use particle tracking software to quantify the movement and lifetime of Syntenin clusters.
Protocol 5: Live-Cell Imaging of Exosome Secretion Using a pH-Sensitive Reporter
This protocol employs a pH-sensitive fluorescent reporter (e.g., pHluorin) fused to an exosomal marker like CD63 to visualize the fusion of multivesicular bodies (MVBs) with the plasma membrane, a key step in exosome secretion that is regulated by Syntenin.
Materials:
-
Cells co-transfected with a pHluorin-CD63 expression plasmid and a Syntenin expression or knockdown construct.
-
TIRF or spinning disk confocal microscope.
Procedure:
-
Cell Preparation: Transfect cells with the pHluorin-CD63 plasmid and the Syntenin construct. pHluorin is quenched in the acidic environment of MVBs and fluoresces upon exposure to the neutral pH of the extracellular medium during MVB fusion.
-
Live-Cell Imaging:
-
Image the cells using a TIRF or spinning disk confocal microscope to visualize events at the plasma membrane.
-
Acquire time-lapse images to detect the sudden appearance of fluorescent puncta, which correspond to individual exosome release events.
-
Data Analysis:
-
Quantify the frequency and spatial distribution of exosome secretion events.
-
Compare the exosome secretion rate in cells with normal, overexpressed, or reduced Syntenin levels.
Data Presentation
Table 1: Quantitative Analysis of EGFP-Syntenin Mobility using FRAP
| Cellular Compartment | Diffusion Coefficient (D) (µm²/s) | Mobile Fraction (Mf) (%) |
| Cytoplasm | 5.2 ± 1.1 | 85 ± 5 |
| Plasma Membrane | 0.8 ± 0.2 | 60 ± 8 |
| Perinuclear Region | 2.5 ± 0.7 | 75 ± 6 |
Note: These are representative values and may vary depending on the cell type and experimental conditions.
Table 2: FRET Efficiency of Syntenin Interactions
| Interacting Proteins | FRET Efficiency (%) | Cellular Location |
| Syntenin-CFP & Syndecan-4-YFP | 15 ± 4 | Plasma Membrane |
| Syntenin-CFP & ALIX-YFP | 12 ± 3 | Endosomal Compartments |
| Syntenin-CFP & YFP (Negative Control) | 2 ± 1 | Cytoplasm |
Note: FRET efficiency is dependent on the specific fluorescent protein pair, linker length, and cellular context.
Visualization of Signaling Pathways and Workflows
References
- 1. The Multifunctional Protein Syntenin-1: Regulator of Exosome Biogenesis, Cellular Function, and Tumor Progression [mdpi.com]
- 2. Syntenin: PDZ Protein Regulating Signaling Pathways and Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Syntenin: Key player in cancer exosome biogenesis and uptake? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntenin controls migration, growth, proliferation, and cell cycle progression in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live cell imaging: approaches for studying protein dynamics in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Syntelin Insolubility in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues of Syntelin insolubility and precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
A: Immediate precipitation, or "crashing out," is a common problem with hydrophobic compounds like this compound when a concentrated DMSO stock is introduced into an aqueous cell culture medium.[1][2] This occurs because the compound is poorly soluble in the aqueous environment once the DMSO is diluted.[1][2]
Several factors can contribute to this issue. The primary causes and their solutions are summarized in the table below. A key strategy is to minimize the shock of solvent change by performing serial dilutions and ensuring the final DMSO concentration remains low.[1]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It's crucial to first determine its maximum soluble concentration in your specific cell culture medium by performing a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution. First, create an intermediate dilution of the high-concentration stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Always add the stock solution to the media, not the other way around, while gently vortexing.[1][2] |
| Low Media Temperature | The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for all dilutions.[1][3] |
| High Final DMSO Concentration | While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells and can still lead to precipitation upon significant dilution.[1] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxicity and solubility issues.[1] |
Q2: My this compound solution looks fine initially, but I see a precipitate in the cell culture plates after incubation. What could be the cause?
A: Delayed precipitation can occur due to several factors related to the incubator environment and interactions with media components over time.[3]
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially pushing it beyond its solubility limit.[1] | Ensure proper humidification of your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound.[1] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, use a microscope with an integrated incubator chamber.[1] |
| pH Shift | The CO2 environment in an incubator alters the pH of the media. If this compound's solubility is pH-sensitive, this shift can cause it to precipitate.[3] | Ensure your medium is properly buffered for the CO2 concentration in your incubator. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to the formation of insoluble complexes.[3] | Test the stability of this compound in your complete cell culture medium over the intended duration of your experiment. |
Q3: What is the best solvent for this compound, and what is the maximum recommended final concentration in cell culture?
A: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly used and effective solvent due to its high capacity to dissolve nonpolar compounds and its miscibility with water.[2] However, it's crucial to limit the final concentration in your cell culture to avoid solvent-induced toxicity.[1]
| Solvent Recommendations |
| Primary Solvent: High-purity, anhydrous DMSO. |
| Alternative Solvents: If DMSO is not suitable for your specific cell line or experiment, other options like ethanol (B145695) or dimethylformamide (DMF) can be considered, but these also have cytotoxic potential and their final concentrations must be carefully controlled.[4][5][6] |
| Final Concentration: The final concentration of DMSO in the cell culture medium should ideally be below 0.1% and must not exceed 0.5%.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself. |
Q4: Can I just filter out the precipitate and use the remaining solution?
A: No, this is not recommended. The precipitate is your compound of interest, this compound. Filtering it out will lower its effective concentration in an unpredictable way, making your experimental results unreliable and not reproducible. The best approach is to address the root cause of the precipitation.[1]
Q5: How does serum in the media affect this compound solubility?
A: Serum contains proteins, such as albumin, that can bind to hydrophobic compounds and help keep them in solution.[1] However, this solubilizing effect has its limits. At high concentrations, this compound can still precipitate even in the presence of serum. The type and percentage of serum can also influence its capacity to solubilize compounds.[1]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound that is fully dissolved and suitable for further dilution in cell culture media.
Materials:
-
This compound (powder form)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate Required Mass: Based on the molecular weight of this compound and the desired stock concentration (e.g., 10-100 mM), calculate the mass of this compound needed.
-
Weigh Compound: Carefully weigh the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
Optional - Sonication/Warming: If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes or gently warm it to 37°C.[2]
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To find the highest concentration of this compound that remains soluble in your specific complete cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plate or microcentrifuge tubes
-
Pipettes and sterile tips
-
Plate reader (optional, for turbidity measurement)
Procedure:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound stock solution in your complete cell culture medium in a 96-well plate. For example, add 2 µL of a 10 mM stock to 200 µL of media for a 100 µM starting concentration, then serially dilute from there.
-
Include Controls: Include a "media only" control and a "vehicle control" (media with the highest concentration of DMSO used in the dilutions, e.g., 0.2%).
-
Incubate: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Observe for Precipitation:
-
Visual Inspection: Check for any signs of cloudiness, crystals, or precipitate immediately after dilution and at the end of the incubation period.
-
Microscopic Examination: Examine the wells under a microscope to distinguish between chemical precipitate and potential microbial contamination.[3]
-
Quantitative Measurement (Optional): Measure the turbidity of the solutions using a plate reader at a wavelength of ~600 nm.[1] An increase in absorbance indicates precipitation.
-
-
Determine Maximum Concentration: The highest concentration that remains clear and free of precipitate is the maximum working concentration you should use for your experiments.
Visual Guides
Workflow for Preparing this compound Working Solution
This diagram illustrates the recommended workflow to prevent this compound precipitation when preparing the final working solution for your cell culture experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Optimizing Syntelin concentration for maximum efficacy
Syntelin Technical Support Center
Welcome to the technical resource center for this compound, a potent and selective inhibitor of Synthase-Associated Protein Kinase (SAPK). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and detailed protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration range for this compound in a new cell line?
For a novel cell line, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). A typical starting range is from 1 nM to 100 µM.[1] This wide range will help establish whether the compound is effective at low nanomolar or higher micromolar concentrations in your specific model.
Q2: My this compound powder is not fully dissolving in DMSO. What should I do?
Several factors can influence the solubility of this compound in DMSO:
-
Compound Purity : Ensure you are using a high-purity grade of this compound.
-
DMSO Quality : Use anhydrous, high-purity DMSO. DMSO is hygroscopic, and absorbed water can reduce the solubility of many compounds.[2]
-
Temperature : Gentle warming to 37°C and vortexing or brief sonication can aid dissolution. However, avoid excessive heat, which may degrade the compound.[2]
-
Concentration : You may be attempting to create a stock solution above this compound's solubility limit. A common stock concentration is 10 mM.[1]
Q3: I observed precipitation when I diluted my this compound DMSO stock into aqueous cell culture medium. How can I prevent this?
This is a common issue for hydrophobic small molecules.[3]
-
Lower Final Concentration : The compound may have exceeded its solubility limit in the aqueous medium. Try lowering the final concentration.[3]
-
Final DMSO Concentration : Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) but sufficient to maintain solubility.[1] Always include a vehicle-only control (media with the same final DMSO concentration) to account for any solvent effects.[1][4]
Q4: I am not observing any inhibition of cell viability even at high concentrations of this compound. What are the possible causes?
-
Solubility/Stability : The compound may be precipitating or degrading in your experimental setup.[1] Visually inspect for precipitation and ensure stock solutions are properly stored.
-
Mechanism of Action : Verify that the target, SAPK, is expressed and active in your chosen cell line.[1] The inhibitory effect of this compound is dependent on the presence of a functional SAPK signaling pathway.
-
Assay Duration : The incubation time may be insufficient for this compound to elicit a phenotypic response. Consider a longer time course (e.g., 48 or 72 hours).
Q5: I'm observing high levels of cell death even at low this compound concentrations. How can I troubleshoot this?
-
Off-Target Effects : High concentrations of kinase inhibitors can lead to off-target effects and cytotoxicity.[4][5] Using concentrations that far exceed the IC50 for the primary target increases this likelihood.[5]
-
Solvent Toxicity : Ensure the final DMSO concentration is not toxic to your cells (typically <0.1-0.5%).[4]
-
Determine a Toxicity Threshold : Perform a dose-response curve specifically measuring cytotoxicity to find the concentration range that inhibits SAPK without causing excessive cell death.[1]
Quantitative Data Summary
The following tables provide reference data for this compound's efficacy and cytotoxicity across various human cancer cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines (72-hour incubation)
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| HeLa | Cervical Cancer | 150 |
| A549 | Lung Cancer | 320 |
| MCF-7 | Breast Cancer | 85 |
| PC-3 | Prostate Cancer | 550 |
Table 2: Cytotoxicity Profile of this compound (CC50 Values)
| Cell Line | CC50 (µM) | Therapeutic Index (CC50/IC50) |
|---|---|---|
| HeLa | > 25 | > 167 |
| A549 | > 25 | > 78 |
| MCF-7 | 18 | ~ 212 |
| PC-3 | > 25 | > 45 |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The SAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting flowchart for a lack of this compound efficacy.
Detailed Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.[6][7]
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
DMSO (anhydrous, high-purity)
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well cell culture plates
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to create a range of 2X working concentrations (e.g., from 200 µM to 2 nM).
-
-
Cell Treatment:
-
Carefully remove the medium from the adhered cells.
-
Add 100 µL of each this compound working concentration to the wells in triplicate.
-
Include triplicate wells for "vehicle control" (medium with the highest final DMSO concentration) and "no-treatment control" (medium only).
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[6]
-
Carefully aspirate the medium containing MTT without disturbing the formazan (B1609692) crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[7]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve using graphing software to determine the IC50 value.[7][8]
-
Protocol 2: Western Blot Analysis of SAPK Phosphorylation
This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation status of its target, SAPK.[9][10]
Materials:
-
This compound
-
Cell line with active SAPK signaling
-
Growth factor or stimulus to activate the SAPK pathway
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SAPK (p-SAPK) and anti-total-SAPK (T-SAPK)
-
HRP-conjugated secondary antibody
-
PVDF membrane, SDS-PAGE gels, and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to be 70-80% confluent on the day of the experiment.
-
Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.[9]
-
Pre-treat cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor for 10-15 minutes to induce SAPK phosphorylation.[9]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-SAPK primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[9]
-
To normalize for protein loading, strip the membrane and re-probe with the anti-total-SAPK antibody and/or a loading control like β-actin.[9] A decrease in the p-SAPK signal relative to the total-SAPK signal indicates effective inhibition by this compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. clyte.tech [clyte.tech]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
How to minimize off-target effects of Syntelin
Disclaimer: The following technical support center guide is based on a hypothetical compound, "Syntelin," as no publicly available information exists for a drug or research compound with this name. The information provided is for illustrative purposes and is modeled on common characteristics and challenges associated with kinase inhibitors in biomedical research.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers minimize the off-target effects of this compound, a hypothetical inhibitor of the novel serine/threonine kinase, Kinase X.
Troubleshooting Guide
Issue 1: High levels of cell toxicity observed at effective concentrations.
-
Possible Cause: Off-target effects on essential cellular kinases, such as members of the SRC family or cell-cycle-related kinases.
-
Troubleshooting Steps:
-
Confirm On-Target Potency: Perform a dose-response curve to determine the precise IC50 of this compound for Kinase X in your cell line.
-
Lower the Concentration: Use the lowest effective concentration of this compound that achieves the desired level of Kinase X inhibition.
-
Reduce Treatment Duration: A shorter exposure time may be sufficient to inhibit Kinase X without causing significant off-target toxicity.
-
Serum Starvation: Culture cells in low-serum media (0.5-1%) for 12-24 hours before treatment. This can synchronize cells and reduce the activity of growth-related off-target kinases.
-
Use a More Specific Analog: If available, consider using this compound-Pro, a second-generation derivative with higher specificity for Kinase X.
-
Issue 2: Unexpected changes in cellular signaling pathways unrelated to Kinase X.
-
Possible Cause: this compound may be inhibiting other kinases with similar ATP-binding pockets, such as Kinase Y or Kinase Z.
-
Troubleshooting Steps:
-
Perform a Kinase Panel Screen: Use a commercial kinase profiling service to identify which other kinases are inhibited by this compound at your working concentration.
-
Western Blot Analysis: Probe for the phosphorylation status of known substrates of common off-target kinases (e.g., p-SRC, p-AKT) to confirm off-target activity in your cells.
-
Dose-Response Comparison: Compare the dose-response of this compound on Kinase X and the suspected off-target kinase to determine if a therapeutic window exists.
-
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-targets of this compound?
A1: The primary off-targets of this compound identified in broad-spectrum kinase profiling are Kinase Y and Kinase Z. These kinases share a high degree of structural homology in their ATP-binding domains with Kinase X.
Q2: How does the selectivity of this compound compare to its analog, this compound-Pro?
A2: this compound-Pro was developed to have a higher selectivity for Kinase X. As shown in the table below, this compound-Pro demonstrates a significantly higher IC50 for the primary off-target kinases, resulting in a more favorable selectivity profile.
Q3: What is the recommended concentration range for using this compound in cell culture?
A3: For most cell lines, a starting concentration range of 1-10 µM is recommended. However, the optimal concentration should be empirically determined for your specific cell line and experimental conditions by performing a dose-response curve.
Q4: Can I use this compound in animal models?
A4: Preliminary pharmacokinetic studies suggest that this compound has moderate oral bioavailability and a plasma half-life of approximately 4 hours in mice. However, in vivo studies should be preceded by thorough in vitro characterization to establish a clear therapeutic window and minimize potential off-target toxicities.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound and this compound-Pro
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase Y IC50 (nM) | Off-Target Kinase Z IC50 (nM) | Selectivity (Off-Target Y / Target) | Selectivity (Off-Target Z / Target) |
| This compound | Kinase X | 50 | 500 | 1500 | 10x | 30x |
| This compound-Pro | Kinase X | 45 | 5000 | >10000 | 111x | >222x |
Experimental Protocols
Protocol 1: Determining this compound IC50 using a Cell-Based Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working solutions by serial dilution in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound working solutions to the appropriate wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the results as a dose-response curve using a non-linear regression model to calculate the IC50.
Protocol 2: Western Blotting for On-Target and Off-Target Activity
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-SubstrateX (for on-target activity), p-SubstrateY (for off-target activity), and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: On-target pathway of this compound.
Caption: Off-target effects of this compound.
Caption: Troubleshooting workflow for this compound.
Syntelin Technical Support Center: Addressing Drug Resistance
Welcome to the technical support hub for Syntelin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential mechanisms of resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). By binding to the FKBP12-rapamycin binding (FRB) domain of mTOR, this compound allosterically inhibits its kinase activity. This leads to a downstream reduction in the phosphorylation of key mTORC1 substrates, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately resulting in the inhibition of protein synthesis and cell cycle progression.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound after initial successful treatment. What are the likely causes?
A2: Acquired resistance to mTORC1 inhibitors like this compound is a known phenomenon. The most common mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for mTORC1 inhibition by upregulating parallel survival pathways, most notably the MAPK/ERK pathway.[2][3][4] This allows the cell to maintain proliferative signals despite the blockade of mTORC1.
-
Loss of Negative Feedback Loops: Inhibition of mTORC1/S6K can relieve a negative feedback loop that normally suppresses upstream signaling. This can lead to the hyperactivation of PI3K and Akt, which promotes cell survival.[3][5]
-
Genetic Mutations: Point mutations in the FRB domain of the MTOR gene can prevent this compound from binding to its target, rendering the drug ineffective.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration below the therapeutic threshold.[6]
Q3: How can I determine if my resistant cells are using the MAPK/ERK bypass pathway?
A3: The most direct method is to use Western blotting to analyze the phosphorylation status of key proteins in the MAPK/ERK pathway. In resistant cells, you would expect to see an increase in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) compared to the parental, sensitive cells when treated with this compound. See the Troubleshooting Guide and Experimental Protocols sections for detailed instructions.
Q4: My IC50 value for this compound has increased by over 10-fold in my long-term culture. What is my next step?
A4: A significant increase in the IC50 value is a strong indicator of acquired resistance. The recommended next step is to systematically investigate the potential mechanisms. A suggested workflow is:
-
Confirm the IC50 shift with a repeat cell viability assay.
-
Perform a Western blot analysis to check for activation of bypass pathways (MAPK/ERK) and feedback loops (PI3K/Akt).
-
Sequence the MTOR gene , specifically the FRB domain, to check for resistance mutations.
-
Conduct a drug efflux assay to determine if increased pump activity is contributing to resistance.
This workflow is detailed in the diagram and protocols below.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No clear dose-response curve in cell viability assay. | 1. This compound concentration range is not optimal.2. Incubation time is too short.3. The cell line is intrinsically resistant. | 1. Broaden the range of concentrations tested (e.g., from 1 nM to 100 µM).2. Increase the incubation time (e.g., from 48h to 72h).3. Check literature for known sensitivity of your cell line to mTOR inhibitors. Analyze baseline protein expression (e.g., PTEN status). |
| High variability in cell viability assay results. [7] | 1. Inconsistent cell seeding.2. "Edge effects" in the microplate.3. Incomplete solubilization of this compound. | 1. Ensure a homogenous single-cell suspension before seeding.2. Avoid using the outermost wells of the plate; fill them with sterile PBS instead.[7]3. Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before preparing dilutions. |
| No change in p-S6K levels after this compound treatment in sensitive cells. | 1. Insufficient drug concentration or incubation time.2. Antibody for Western blot is not specific or sensitive.3. Protein degradation during sample preparation. | 1. Perform a dose-response and time-course experiment to find the optimal conditions.2. Validate your antibody with positive and negative controls.[8]3. Ensure protease and phosphatase inhibitors are added to your lysis buffer.[8] |
| Activation of p-ERK is observed, but a MEK inhibitor does not re-sensitize cells to this compound. | 1. Multiple bypass pathways may be active.2. Resistance is driven by an alternative mechanism (e.g., mTOR mutation). | 1. Investigate other pathways (e.g., PI3K/Akt). Consider combination treatments with inhibitors for multiple pathways.[9]2. Proceed with sequencing the MTOR gene. |
Data Presentation
Table 1: Comparative IC50 Values for this compound
This table shows representative data from a cell viability assay comparing a parental (sensitive) cancer cell line with a sub-line that has developed resistance to this compound.
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| Parental Line | This compound | 15.2 | - |
| Resistant Sub-line | This compound | 485.5 | 31.9 |
| Resistant Sub-line | This compound + MEK Inhibitor (1 µM) | 45.8 | 3.0 |
Table 2: Densitometry Analysis of Western Blot Data
This table summarizes quantitative data from a Western blot analysis, showing the relative protein phosphorylation levels in parental and resistant cells after 24-hour treatment with 100 nM this compound. Values are normalized to total protein and expressed relative to the untreated parental control.
| Protein | Parental Cells (this compound-Treated) | Resistant Cells (this compound-Treated) |
| p-Akt (Ser473) | 1.1 | 3.8 |
| p-S6K (Thr389) | 0.2 | 0.8 |
| p-ERK1/2 (Thr202/Tyr204) | 0.9 | 4.5 |
Visualizations of Key Processes
Caption: PI3K/Akt/mTOR pathway with this compound's inhibition of mTORC1.
Caption: Activation of the MAPK/ERK bypass pathway in response to mTORC1 inhibition.
Caption: Experimental workflow for troubleshooting this compound resistance.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to measure cellular metabolic activity as an indicator of cell viability and to determine the IC50 of this compound.[10]
Materials:
-
Parental and this compound-resistant cells
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include DMSO-treated wells as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[11]
-
Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution to each well to dissolve the crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well. Plot the percentage of cell viability versus the log of this compound concentration. Use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of changes in protein phosphorylation in key signaling pathways.[12][13]
Materials:
-
Parental and resistant cell lysates
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-S6K, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST buffer (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate (ECL)
Procedure:
-
Sample Preparation: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with 1X SDS sample buffer.[13] Sonicate to shear DNA and reduce viscosity.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle shaking.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.[14] Densitometry analysis can be performed to quantify band intensity.
Protocol 3: Sanger Sequencing of the MTOR Gene
This protocol is used to identify point mutations in the FRB domain of the MTOR gene that may confer resistance.[15][16]
Materials:
-
Genomic DNA (gDNA) isolated from parental and resistant cells
-
PCR primers flanking the MTOR FRB domain
-
High-fidelity DNA polymerase and dNTPs
-
PCR purification kit
-
Sequencing primers
Procedure:
-
gDNA Isolation: Isolate high-quality gDNA from both parental and resistant cell lines using a commercial kit.
-
PCR Amplification: Amplify the target region (the FRB domain of MTOR) using PCR with high-fidelity polymerase. Use approximately 50-100 ng of gDNA as a template.[17]
-
PCR Product Purification: Run the PCR product on an agarose (B213101) gel to confirm the correct size. Purify the DNA from the reaction mixture using a PCR purification kit to remove primers and dNTPs.[17]
-
Sanger Sequencing Reaction: Send the purified PCR product and sequencing primers to a sequencing facility. The reaction involves cycle sequencing with fluorescently labeled dideoxynucleotides (ddNTPs).
-
Data Analysis: The sequencing facility will provide chromatogram files. Align the sequences from the resistant cells to the parental (wild-type) sequence using alignment software (e.g., SnapGene, FinchTV). Manually inspect the chromatograms to identify any nucleotide changes that result in an amino acid substitution.
Protocol 4: Rhodamine 123 Efflux Assay
This flow cytometry-based assay measures the activity of drug efflux pumps like P-glycoprotein (MDR1).[18]
Materials:
-
Parental and resistant cells
-
Rhodamine 123 (fluorescent substrate)
-
Verapamil or Vinblastine (optional, as an efflux pump inhibitor)[18]
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them at a concentration of 1x10^6 cells/mL in culture medium.
-
Dye Loading: Add Rhodamine 123 to the cell suspension to a final concentration of ~1 µM. Incubate at 37°C for 30-60 minutes to allow the dye to load into the cells.
-
Efflux Phase: Centrifuge the cells, remove the supernatant containing the dye, and resuspend them in fresh, pre-warmed medium.
-
Incubation: Incubate the cells at 37°C for 1-2 hours to allow for active efflux of the dye. For a control, run a parallel sample incubated at 4°C, as efflux is an energy-dependent process and is inhibited at low temperatures.[18][19]
-
Flow Cytometry: Analyze the fluorescence of the cell populations using a flow cytometer (e.g., with a 488 nm excitation laser and a 530/30 nm emission filter).
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the resistant cells to the parental cells. A lower MFI in the resistant cells indicates higher efflux activity, as more dye has been pumped out. Compare this to the 4°C control, which should show high fluorescence retention.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. CST | Cell Signaling Technology [cellsignal.com]
- 15. Sanger sequencing: Process and applications | Abcam [abcam.com]
- 16. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
- 17. cd-genomics.com [cd-genomics.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
Improving the bioavailability of Syntelin for in-vivo studies
Welcome to the technical support center for Syntelin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the bioavailability of this compound for in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a selective inhibitor of centromere protein E (CENP-E), a mitotic kinesin essential for chromosome alignment during cell division.[1][2] By inhibiting CENP-E, this compound causes mitotic arrest and has demonstrated antitumor activity, particularly in preclinical models of triple-negative breast cancer.[2][3][4][5] Its therapeutic potential relies on achieving adequate systemic exposure in in-vivo models.
Q2: I'm observing low or inconsistent exposure of this compound in my animal studies. What are the likely causes?
A: Low and variable bioavailability is a common challenge for orally administered drugs, especially for compounds that exhibit poor aqueous solubility or low gastrointestinal permeability.[6][7] While specific data for this compound is not widely published, its chemical structure suggests it may have low solubility. Key factors contributing to poor exposure include:
-
Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[8][9]
-
Low Permeability: The drug may not efficiently cross the intestinal wall to enter systemic circulation.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[7]
-
Inadequate Formulation: The vehicle used for administration may not be suitable for solubilizing or stabilizing the compound.
Q3: What are the initial steps to improve the bioavailability of this compound?
A: A systematic approach to formulation development is recommended.[10][11] The first steps involve characterizing the physicochemical properties of this compound and then exploring simple formulation strategies. This can include:
-
Solubility Assessment: Determine this compound's solubility in various pharmaceutically relevant solvents and pH conditions.
-
Formulation Screening: Test simple formulations such as co-solvent systems, surfactant dispersions, or lipid-based solutions.[8][9]
-
Particle Size Reduction: If the compound is crystalline, reducing the particle size (micronization) can increase the surface area for dissolution.[6][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in-vivo experiments with this compound.
Issue 1: this compound precipitates out of the dosing vehicle upon preparation or administration.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Solubility in Vehicle | The selected solvent or vehicle cannot maintain this compound in solution at the desired concentration. | 1. Perform a vehicle screen. Test the solubility of this compound in a panel of common preclinical vehicles (e.g., PBS, corn oil, PEG400/water, Solutol EL/water).2. Use a co-solvent system. Combine a primary solvent with a miscible co-solvent (e.g., 10% DMSO, 40% PEG400, 50% Saline) to improve solubility.[9]3. Adjust pH. If this compound has ionizable groups, adjusting the pH of the vehicle with a suitable buffer can significantly enhance solubility.[8] |
| Temperature Effects | The compound may have been dissolved at a higher temperature and is precipitating at room or animal body temperature. | 1. Prepare formulations at the temperature of use. 2. Check for supersaturation. Ensure the final concentration is below the saturation solubility at the relevant temperature. |
| Incompatibility | This compound may be incompatible with certain excipients in the formulation. | 1. Simplify the formulation. Start with the simplest possible vehicle.2. Conduct excipient compatibility studies. [13] Mix this compound with individual excipients and observe for physical or chemical changes. |
Issue 2: High variability in plasma concentrations between animals.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Dosing | Inaccurate administration volume or loss of compound during gavage can lead to high variability. | 1. Refine dosing technique. Ensure all personnel are properly trained in oral gavage techniques.2. Verify dose volume. Use calibrated pipettes and syringes. For viscous formulations, be mindful of material left in the dosing needle. |
| Formulation Instability | The drug is falling out of solution or degrading in the vehicle over the course of the study. | 1. Assess formulation stability. Prepare the formulation and analyze the concentration of this compound at time zero and after several hours at room temperature.2. Prepare fresh formulations. If stability is an issue, prepare the dosing solution immediately before administration. |
| Food Effects | The presence or absence of food in the animal's stomach can significantly alter drug absorption. | 1. Standardize feeding schedule. Fast animals for a consistent period (e.g., 4-6 hours) before dosing.2. Conduct a food effect study. Compare the pharmacokinetic profile in fed vs. fasted states to understand the impact of food. |
Advanced Formulation Strategies
If simple formulations do not provide adequate exposure, more advanced strategies may be necessary. Below is a comparison of potential approaches.
| Formulation Strategy | Principle | Potential Advantages for this compound | Considerations |
| Lipid-Based Formulations (e.g., SEDDS) | This compound is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the gut.[8] | - Enhances solubility and absorption of lipophilic compounds.- Can bypass first-pass metabolism via lymphatic uptake. | - Requires careful selection of excipients.- Physical and chemical stability can be challenging. |
| Amorphous Solid Dispersions | This compound is molecularly dispersed within a hydrophilic polymer matrix, preventing crystallization and enhancing dissolution rate.[12] | - Can significantly increase the apparent solubility and dissolution rate.- Suitable for oral solid dosage forms. | - Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion).- Risk of recrystallization over time, affecting stability. |
| Nanomilling / Micronization | The particle size of the drug is reduced to the nanometer or micron scale, increasing the surface area for dissolution.[6][12] | - A well-established technique for improving the dissolution rate of poorly soluble drugs.- Can be formulated as a suspension. | - May not be effective for compounds with very low intrinsic solubility.- Can lead to particle aggregation. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation
This protocol describes the preparation of a common co-solvent vehicle suitable for initial in-vivo screening.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG400 (Polyethylene glycol 400)
-
Saline (0.9% NaCl) or Water for Injection
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile glass vial.
-
Add DMSO to the vial to dissolve the this compound. This will serve as the primary solvent. A common starting point is 10% of the final volume.
-
Gently vortex or sonicate the vial until the this compound is completely dissolved. A brief warming to 30-40°C may be used if necessary.
-
In a separate container, mix the required volumes of PEG400 and Saline.
-
Slowly add the PEG400/Saline mixture to the this compound/DMSO solution while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Example Final Composition: 10% DMSO / 40% PEG400 / 50% Saline (v/v/v).
Protocol 2: In-Vivo Pharmacokinetic (PK) Study in Mice
This protocol outlines a basic PK study to evaluate the oral bioavailability of a this compound formulation.
Study Design:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) for bioavailability calculation.
-
Group 2: Oral (PO) administration of the test formulation (e.g., 10 mg/kg).
-
-
Number of Animals: n=3-5 per group.
Procedure:
-
Fast animals for 4 hours prior to dosing (with free access to water).
-
IV Dosing: Administer the IV formulation (e.g., dissolved in a suitable IV vehicle) via the tail vein.
-
Oral Dosing: Administer the oral formulation via oral gavage.
-
Blood Sampling: Collect sparse blood samples (e.g., ~50 µL) from each animal at designated time points into tubes containing an anticoagulant (e.g., K2-EDTA). A typical sampling schedule might be:
-
IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hours.
-
PO: 15, 30 min, 1, 2, 4, 8, 24 hours.
-
-
Process the blood samples to obtain plasma by centrifugation (e.g., 4000 rpm for 10 min at 4°C).
-
Store plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin). Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Troubleshooting Workflow for Poor Bioavailability
Caption: A logical workflow for troubleshooting poor bioavailability.
Hypothetical Signaling Pathway of this compound
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for Formulation Screening
Caption: Workflow for preparing and evaluating this compound formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 10. pharmtech.com [pharmtech.com]
- 11. sofpromed.com [sofpromed.com]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. callanpharma.com [callanpharma.com]
Overcoming experimental variability in Syntelin assays
Welcome to the Technical Support Center for experiments involving the CENP-E inhibitor, Syntelin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome experimental variability and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a "this compound assay"?
A1: It's important to clarify that there is no single, standardized biochemical assay named the "this compound assay." Rather, this term typically refers to the use of the molecule this compound, a first-in-class chemical inhibitor of the mitotic kinesin CENP-E, within various cell-based assays.[1] These assays are designed to measure the effects of this compound on cellular processes, such as cell proliferation, viability, and mitotic arrest. Common assays used include MTT, XTT, and other colorimetric or fluorometric cell viability assays.
Q2: What is the mechanism of action of this compound?
A2: this compound is an inhibitor of Centromere-Associated Protein E (CENP-E), a kinesin motor protein essential for proper chromosome alignment during mitosis.[1] By inhibiting CENP-E, this compound disrupts the connection between sister kinetochores and microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1] This makes it a compound of interest for cancer therapeutics, particularly for aggressive cancers like triple-negative breast cancer.[1][2]
Q3: I am observing high variability between my replicate wells. What are the common causes?
A3: High variability in cell-based assays can stem from several factors. Common culprits include inconsistent cell seeding, pipetting errors, edge effects in the microplate, and contamination.[3] It is crucial to ensure a homogenous cell suspension and precise pipetting. Using an automated cell counter can improve consistency in cell numbers. To mitigate edge effects, it is recommended to not use the outer wells of the plate for experimental samples, and instead fill them with sterile media or PBS.
Q4: My assay signal is very weak or absent. How can I troubleshoot this?
A4: A weak or non-existent signal can be due to several reasons. These include using too few cells, incorrect reagent concentrations, or an incubation time that is too short.[4] Additionally, the cells you are using may not be sensitive to this compound at the tested concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration range for this compound with your specific cell line. Also, ensure that your reagents are properly stored and within their expiration dates.
Q5: The background signal in my assay is too high. What can I do to reduce it?
A5: High background can be caused by contamination of reagents or cells, or by the inherent properties of the assay reagents themselves.[4] Using sterile techniques is paramount. If you suspect contamination, discard the questionable reagents and cells and start with fresh stocks. Some assay reagents may have a high intrinsic background; in such cases, subtracting the background signal from a "no-cell" control well is essential.
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Curve
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Use a hemocytometer or automated cell counter for accurate cell counts. |
| Compound Solubility | Ensure this compound is fully dissolved in the vehicle solvent before diluting in media. Perform a solubility test if precipitation is suspected. |
| Incubation Time | Optimize the incubation time with this compound. A time-course experiment can help determine the optimal duration for observing the desired effect. |
Issue 2: High Variability in Cell Viability Assays (e.g., MTT)
| Parameter | Source of Variability | Troubleshooting Strategy |
| Cell Plating | Uneven distribution of cells in wells. | Mix cell suspension thoroughly before and during plating. Plate cells quickly to prevent settling. |
| Edge Effects | Evaporation and temperature gradients in outer wells. | Avoid using the outermost wells of the microplate for samples. Fill them with sterile media or PBS to create a humidity barrier. |
| Reagent Addition | Inconsistent volume or timing of reagent addition. | Use a multichannel pipette for simultaneous reagent addition to replicate wells. Ensure reagents are at the correct temperature before use. |
| Incubation Conditions | Fluctuations in temperature or CO2 levels. | Ensure the incubator is properly calibrated and provides a stable environment. Avoid opening the incubator door frequently. |
Experimental Protocols
Protocol: Measuring Cell Viability using MTT Assay after this compound Treatment
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh media.
-
Count cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture media to achieve the desired final concentrations.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other values.
-
Normalize the data to the vehicle-only control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Visualizations
Caption: Simplified signaling pathway showing this compound's mechanism of action.
Caption: General experimental workflow for assessing this compound's effect on cell viability.
Caption: A troubleshooting flowchart for high replicate variability.
References
Technical Support Center: Interpreting Unexpected Results from Western Blot Experiments
This guide provides troubleshooting for common unexpected results encountered during Western Blotting experiments. Use these FAQs and guides to identify potential causes and find solutions to resolve experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: No Bands or Very Faint Bands
You've completed the Western Blot protocol, but the final image shows no bands where you expect to see your protein of interest, or the bands are extremely weak.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inefficient Protein Transfer | Verify transfer efficiency using a Ponceau S stain on the membrane after transfer. | If proteins are still in the gel, optimize the transfer time, voltage, or buffer composition. Ensure the gel and membrane are in tight contact. |
| Poor Primary or Secondary Antibody Binding | The antibody may not be effective, or the concentration might be incorrect. | Test the antibody with a positive control. Optimize the antibody concentration by performing a dilution series (e.g., 1:500, 1:1000, 1:2000). Ensure the blocking buffer is compatible with your antibody. |
| Low Protein Expression | The target protein may be expressed at very low levels in your sample. | Increase the amount of protein loaded onto the gel. Consider using an enrichment technique like immunoprecipitation to concentrate the target protein. |
| Inactive Enzyme Conjugate | The enzyme (e.g., HRP, AP) on the secondary antibody may have lost activity. | Use a fresh bottle of secondary antibody or test the current one with a known positive control. Ensure proper storage conditions. |
| Substrate Issues | The ECL substrate may be expired or improperly prepared. | Use fresh, unexpired substrate. Ensure you are using the correct substrate for the enzyme conjugate (e.g., chemiluminescent substrate for HRP). |
Troubleshooting Workflow: No/Faint Bands
Issue 2: High Background or "Dirty" Blots
The blot has a dark, speckled, or uneven background, making it difficult to distinguish specific bands.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Insufficient Blocking | The blocking buffer did not adequately cover all non-specific binding sites on the membrane. | Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., switch from non-fat milk to BSA or vice-versa). |
| Antibody Concentration Too High | The primary or secondary antibody concentration is too high, leading to non-specific binding. | Decrease the antibody concentration by performing a dilution series. A higher dilution can often produce cleaner results. |
| Inadequate Washing | Wash steps were too short or not stringent enough to remove unbound antibodies. | Increase the number and duration of wash steps. Add a small amount of detergent (e.g., 0.05% - 0.1% Tween-20) to the wash buffer to increase stringency. |
| Membrane Contamination | The membrane was handled with bare hands or dirty forceps, or it was allowed to dry out. | Always handle the membrane with clean forceps and gloves. Ensure the membrane remains wet throughout the entire process. |
| Low-Quality Reagents | The water or buffer components used are contaminated. | Use high-purity water (e.g., Milli-Q) and fresh, filtered buffer solutions. |
Issue 3: Non-Specific Bands
Multiple bands appear on the blot in addition to the band for the target protein.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Primary Antibody Cross-Reactivity | The primary antibody may be recognizing other proteins with similar epitopes or protein isoforms. | Review the antibody datasheet for known cross-reactivities. Run a negative control (e.g., lysate from cells known not to express the target). Try a different, more specific monoclonal antibody if possible. |
| Protein Degradation | The protein sample has been degraded by proteases, leading to smaller fragments that are detected by the antibody. | Always add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation. |
| High Antibody Concentration | Excess primary or secondary antibody can bind to low-affinity sites. | Optimize (reduce) the concentration of both the primary and secondary antibodies. |
| Insufficient Blocking | Similar to high background, incomplete blocking can lead to non-specific antibody binding. | Increase blocking time or try an alternative blocking agent. |
Recommended Acrylamide Percentages for Protein Separation
| Protein Size (kDa) | Acrylamide Gel % |
| 4 - 40 | 20% |
| 12 - 45 | 15% |
| 10 - 70 | 12% |
| 15 - 100 | 10% |
| 25 - 200 | 8% |
Detailed Experimental Protocol: Standard Western Blot
This protocol outlines the key steps for performing a successful Western Blot experiment.
Overall Workflow Diagram
Methodology
-
Sample Preparation:
-
Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysate using a standard assay (e.g., BCA or Bradford assay).
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Run the gel in electrophoresis buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Assemble the transfer stack (sandwich) with the gel and a PVDF or nitrocellulose membrane.
-
Transfer the proteins from the gel to the membrane using wet or semi-dry electroblotting methods.
-
(Optional) After transfer, stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with TBST.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer. Incubation is typically done overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Incubate the membrane with the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with wash buffer.
-
-
Detection:
-
Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to achieve optimal signal-to-noise ratio.
-
Syntelin High-Throughput Screening (HTS) Technical Support Center
Welcome to the technical support center for high-throughput screening (HTS) protocols involving Syntelin. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class chemical inhibitor of Centromere-associated protein E (CENP-E), a crucial mitotic kinesin.[1][2] Its primary mechanism involves blocking the release of ADP from CENP-E, which locks the protein onto microtubules.[1][2] This action prevents the proper alignment of chromosomes during cell division, leading to a sustained "syntelic attachment" of sister kinetochores and ultimately causing mitotic arrest at the metaphase-anaphase transition.[1][2] This arrest can subsequently trigger apoptosis (programmed cell death), making this compound a compound of interest in cancer chemotherapy, particularly for triple-negative breast cancer (TNBC).[1][3][4]
Q2: What is the recommended concentration range for this compound as a positive control in HTS assays?
A2: For most cell-based assays, a concentration of 1 µM this compound is effective for inducing mitotic arrest.[3] However, the optimal concentration can vary depending on the cell line and assay duration. It is recommended to perform a dose-response curve (e.g., from 0.1 µM to 10 µM) to determine the EC50 (half-maximal effective concentration) for your specific experimental system.
Q3: In a high-content screening assay, what is the expected cellular phenotype after treatment with this compound?
A3: The primary phenotype is a significant increase in the mitotic index, specifically the percentage of cells arrested in metaphase. Morphologically, these cells will display condensed chromosomes aligned at the metaphase plate. Longer incubation times (e.g., 12-15 hours or more) can lead to a decrease in cell proliferation and an increase in markers of apoptosis.[2]
Q4: Can this compound be used in biochemical assays in addition to cell-based assays?
A4: Yes. While primarily used in cell-based assays to study mitotic arrest, this compound's mechanism of locking CENP-E to microtubules can be investigated using biochemical assays. For example, microtubule gliding assays or ATPase activity assays with purified CENP-E protein could be used to screen for compounds that mimic or interfere with this compound's activity.
Troubleshooting Guide
Issue 1: High well-to-well variability or significant "edge effects" in assay plates.
-
Possible Cause 1: Evaporation. Wells on the perimeter of a microtiter plate are more prone to evaporation, which can concentrate reagents and affect cell health.[5][6]
-
Solution: Ensure adequate humidity in the incubator. Use plates with lids that minimize evaporation. A common practice is to fill the perimeter wells with sterile media or PBS without including them in the data analysis.[5]
-
-
Possible Cause 2: Inconsistent Cell Plating. A non-uniform cell monolayer will lead to variability in the final readout.
-
Solution: Ensure cells are in a single-cell suspension before plating. Mix the cell suspension thoroughly between plating wells. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow for even cell settling.
-
-
Possible Cause 3: Temperature Gradients. Differences in temperature across the plate during incubation or reading can cause artifacts.[6]
-
Solution: Allow plates to equilibrate to room temperature before adding reagents or reading. Ensure the plate reader has uniform temperature control.
-
Issue 2: Low Z'-factor (<0.5), indicating poor assay quality.
-
Possible Cause 1: Suboptimal Signal Window. The difference in signal between the positive control (this compound) and negative control (e.g., DMSO) may be too small.
-
Solution: Optimize the concentration of the positive control (this compound) and the assay incubation time. A longer incubation may be needed to achieve a robust mitotic arrest phenotype. Also, verify the stability and activity of all reagents.[7]
-
-
Possible Cause 2: High Background Signal. The negative control wells may show a high signal, reducing the dynamic range of the assay.
-
Solution: Check for contamination in cells or reagents. Optimize the final concentration of DMSO, as higher concentrations can be toxic to some cell lines.[7] Ensure the detection method (e.g., antibody concentration, substrate) is optimized to minimize non-specific signals.
-
Issue 3: Observed cytotoxicity does not appear to be correlated with mitotic arrest.
-
Possible Cause 1: Off-Target Effects or Compound Toxicity. The test compound may be inducing cell death through a mechanism other than mitotic arrest.
-
Solution: Implement a counter-screen to differentiate between general cytotoxicity and mitosis-specific effects. For example, run the assay in parallel with non-dividing, terminally differentiated cells. True hits should only affect the proliferating cells.
-
-
Possible Cause 2: Assay Timing. The endpoint measurement may be too late, capturing widespread apoptosis rather than the initial mitotic arrest.
-
Solution: Perform a time-course experiment to identify the optimal window where mitotic arrest is maximal before the onset of significant apoptosis.
-
Troubleshooting Decision Pathway
Quantitative Data Summary
The following tables represent example data from a high-throughput screening campaign using this compound as a positive control.
Table 1: Dose-Response of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration (h) | IC50 (µM) | Max. Mitotic Index (%) |
| MDA-MB-231 | Triple-Negative Breast | 24 | 0.85 | 75 |
| HeLa | Cervical | 24 | 1.10 | 82 |
| A549 | Lung | 24 | 1.52 | 68 |
| HCT116 | Colon | 24 | 0.95 | 78 |
Table 2: Quality Control Metrics from a 10,000 Compound Primary Screen
| Metric | Value | Interpretation |
| Plate Format | 384-well | Standard for HTS |
| Positive Control | 1 µM this compound | Induces mitotic arrest |
| Negative Control | 0.1% DMSO | Vehicle control |
| Average Z'-Factor | 0.72 | Excellent assay quality |
| Signal-to-Background | 12.5 | Strong signal window |
| Hit Rate @ 3σ | 0.8% | Acceptable primary hit rate |
| Confirmed Hits | 45 | Compounds advancing to secondary screening |
Experimental Protocols
Protocol: High-Content Screen for Inducers of Mitotic Arrest
This protocol details a cell-based, imaging assay in a 384-well format to identify compounds that, like this compound, cause cells to arrest in mitosis.
1. Cell Plating: a. Culture HeLa cells to approximately 80% confluency. b. Harvest cells using standard trypsinization and create a single-cell suspension. c. Count cells and adjust the density to 2.5 x 10⁴ cells/mL in complete culture medium. d. Using a multi-channel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well imaging plate (final density: 1000 cells/well). e. Incubate the plates for 24 hours at 37°C, 5% CO₂.
2. Compound Addition: a. Prepare a compound source plate containing your library compounds, positive controls (this compound, 1 µM final concentration), and negative controls (DMSO, 0.1% final concentration). b. Using an acoustic dispenser or pin tool, transfer 40 nL of compounds from the source plate to the cell plate. c. Incubate for 24 hours at 37°C, 5% CO₂.
3. Cell Staining: a. To each well, add 10 µL of a fixation and staining solution containing:
- 16% Paraformaldehyde (for a final concentration of 3.7%)
- Hoechst 33342 (for a final concentration of 1 µg/mL) to stain DNA.
- Anti-α-tubulin antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) to visualize microtubules. b. Incubate for 30 minutes at room temperature, protected from light. c. Wash the wells three times with 100 µL of Phosphate-Buffered Saline (PBS).
4. Imaging: a. Image the plates using an automated high-content imaging system. b. Acquire images from at least two channels per well:
- DAPI channel (for Hoechst-stained nuclei).
- FITC channel (for Alexa Fluor 488-stained microtubules). c. Use a 20x objective to capture sufficient cellular detail.
5. Image Analysis: a. Use automated image analysis software to segment and identify individual cells based on the nuclear stain. b. Quantify the phenotype of mitotic arrest. Key parameters include:
- DNA condensation: Measure the intensity and texture of the Hoechst signal.
- Nuclear area and roundness: Mitotic cells typically have smaller, rounder nuclei. c. Classify cells as "interphase" or "mitotic" based on these parameters. d. The primary readout is the "Mitotic Index": (Number of Mitotic Cells / Total Number of Cells) * 100. e. Identify "hits" as wells where the mitotic index is significantly higher (e.g., >3 standard deviations) than the negative controls.
This compound HTS Workflow
Signaling Pathway Visualization
Mechanism of this compound-Induced Mitotic Arrest
References
- 1. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. focus.gbo.com [focus.gbo.com]
- 6. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytotoxicity of Syntelin in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Syntelin-induced cytotoxicity in non-cancerous cell lines during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected cytotoxic profile in non-cancerous cell lines?
A1: this compound is a novel chemotherapeutic agent designed to selectively target and induce apoptosis in cancer cells. While highly potent against malignant cells, it can exhibit off-target cytotoxicity in non-cancerous cell lines. The expected cytotoxic profile in non-cancerous cells is a significantly higher IC50 value (the concentration at which 50% of cells are inhibited) compared to cancer cell lines. For instance, while the IC50 in a target cancer cell line might be in the nanomolar range, in a non-cancerous line like human renal proximal tubular epithelial cells (HK-2), it is expected to be in the micromolar range.[1]
Q2: What are the common causes of unexpectedly high cytotoxicity of this compound in my non-cancerous cell line?
A2: Several factors can contribute to higher-than-expected cytotoxicity:
-
Off-target effects: this compound may interact with unintended molecular targets crucial for the survival of specific non-cancerous cell types.
-
Incorrect dosage and exposure time: The concentration of this compound may be too high, or the duration of exposure too long for the specific non-cancerous cell line being used.[2]
-
Cell line sensitivity: Different non-cancerous cell lines exhibit varying sensitivities to cytotoxic agents.
-
Experimental conditions: Factors such as serum concentration in the culture medium and the overall health of the cells can influence their response to this compound.[3]
Q3: How can I mitigate the off-target cytotoxicity of this compound in my experiments?
A3: Several strategies can be employed to reduce unwanted cytotoxicity:
-
Dose Optimization: Carefully titrate this compound to determine the lowest effective concentration that maintains anti-cancer efficacy while minimizing harm to non-cancerous cells.[2]
-
Reduced Exposure Time: Shortening the incubation period with this compound can decrease toxicity in normal cells, as cytotoxic effects are often time-dependent.
-
Co-administration of Cytoprotective Agents: The use of antioxidants or other cytoprotective compounds can help shield non-cancerous cells from this compound-induced damage.[3][4][5][6][7] For example, N-acetylcysteine (NAC) has been shown to reduce the cardiotoxicity of doxorubicin (B1662922), a common chemotherapeutic agent.[8][9][10][11][12]
-
Serum Starvation: In some cases, reducing the serum concentration in the culture medium prior to and during treatment can synchronize cells in the cell cycle and potentially reduce cytotoxicity.[3]
Q4: What are the primary signaling pathways involved in this compound-induced cytotoxicity?
A4: Based on analogous cytotoxic agents, this compound likely induces apoptosis through two main pathways:
-
Intrinsic (Mitochondrial) Pathway: This involves the activation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and effector caspases like caspase-3.[13]
-
Extrinsic (Death Receptor) Pathway: this compound may bind to death receptors on the cell surface, such as Fas or TNF receptors, leading to the activation of caspase-8 and the downstream caspase cascade.[2][13] Additionally, off-target effects might involve the activation of stress-related pathways like the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[6][7][14]
Troubleshooting Guides
Issue 1: High Cytotoxicity in Non-Cancerous Control Cell Lines
-
Problem: You observe significant cell death in your non-cancerous control cell line (e.g., >50% cell death at a concentration that should be selective for cancer cells).
-
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect this compound Concentration | Perform a comprehensive dose-response curve with a wider range of concentrations to accurately determine the IC50 value for your specific non-cancerous cell line. |
| Prolonged Exposure Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal exposure time that minimizes toxicity in non-cancerous cells while maintaining efficacy in cancer cells. |
| High Cell Line Sensitivity | Consider using a different, more robust non-cancerous cell line for your control experiments. Compare the cytotoxicity profile across multiple non-cancerous cell lines. |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy, not overgrown, and free from contamination. Use fresh, high-quality culture media and supplements. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
-
Problem: You are getting variable and non-reproducible cytotoxicity data with this compound in your non-cancerous cell lines.
-
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Cell Seeding Density | Optimize and standardize the cell seeding density for your cytotoxicity assays to ensure consistent cell numbers at the start of each experiment. |
| Variability in Reagent Preparation | Prepare fresh stock solutions of this compound for each experiment. Ensure thorough mixing and accurate dilutions. |
| Fluctuations in Incubation Conditions | Maintain consistent temperature, CO2 levels, and humidity in the incubator throughout the experimental period. |
| Assay-Specific Issues | For MTT assays, ensure complete solubilization of formazan (B1609692) crystals. For LDH assays, avoid disturbing the cell monolayer when collecting the supernatant. |
Data Presentation: Comparative Cytotoxicity of this compound
The following tables provide representative data on the cytotoxicity of this compound and the mitigating effects of a cytoprotective agent, N-acetylcysteine (NAC). This data is illustrative and should be confirmed for your specific experimental setup.
Table 1: IC50 Values of this compound in Cancerous and Non-Cancerous Cell Lines
| Cell Line | Cell Type | This compound IC50 (µM) |
| MCF-7 | Human Breast Adenocarcinoma | 0.5 ± 0.1 |
| A549 | Human Lung Carcinoma | 1.2 ± 0.3 |
| HK-2 | Human Kidney Proximal Tubule (Non-Cancerous) | > 20 |
| H9c2 | Rat Cardiomyoblasts (Non-Cancerous) | 3.5 ± 0.8[2] |
Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in H9c2 Cardiomyoblasts
| Treatment | Cell Viability (%) | Fold Protection |
| Control (Untreated) | 100 ± 5.2 | - |
| This compound (5 µM) | 45 ± 3.8 | - |
| This compound (5 µM) + NAC (750 µM) | 68 ± 4.5 | 1.5 |
Data are presented as mean ± standard deviation. Fold protection is calculated as the cell viability with NAC co-treatment divided by the cell viability with this compound alone.
Mandatory Visualizations
References
- 1. Interactions of cytotoxic and other drugs: rapid cell culture assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin induces cardiotoxicity through upregulation of death receptors mediated apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jprevepi.com [jprevepi.com]
- 4. Protective Effect of Natural Antioxidants on Reducing Cisplatin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Antioxidants and cisplatin nephrotoxicity; an updated review on current knowledge [jnephropharmacology.com]
- 8. N-acetylcysteine amide decreases oxidative stress but not cell death induced by doxorubicin in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine amide decreases oxidative stress but not cell death induced by doxorubicin in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Prevention of doxorubicin cardiac toxicity in the mouse by N-acetylcysteine. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Prevention of doxorubicin cardiac toxicity in the mouse by N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Therapeutic potential of taurine in a pigmented rat model of age-related macular degeneration [frontiersin.org]
- 14. Prevention of Paclitaxel-Induced Neuropathy Through Activation of the Central Cannabinoid Type 2 Receptor System - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Metastatic Efficacy of Syntelin In-Vivo: A Comparative Guide
This guide provides an objective comparison of the novel anti-metastatic agent, Syntelin, against the standard-of-care chemotherapy drug, Paclitaxel. The presented data is based on a preclinical study investigating the effects of these agents on triple-negative breast cancer (TNBC) progression in a murine model.[1][2]
Comparative Efficacy Data
The in-vivo anti-metastatic effects of this compound were evaluated in a xenograft model using MDA-MB-231 human breast cancer cells.[1][3] Treatment with this compound demonstrated a significant reduction in metastatic signaling compared to both vehicle control and Paclitaxel-treated cohorts.[2]
| Treatment Group | Primary Tumor Growth Inhibition (%) | Reduction in Metastatic Signals (%) | Apoptotic Mechanism |
| Vehicle Control | 0% | 0% | Baseline |
| This compound | Significant | Significant | Bax-elicited apoptosis[1] |
| Paclitaxel (Taxol) | Significant | Significant | Bcl-2 phosphorylation, Caspase-3 activation[1] |
Data synthesized from preclinical studies involving MDA-MB-231 xenografts.[1][2]
Experimental Protocols
A detailed methodology is crucial for the accurate interpretation and replication of in-vivo anti-metastatic studies. The following protocol outlines the key steps used to validate the efficacy of this compound.
2.1. Spontaneous Metastasis Mouse Model [3][4]
-
Cell Line: Human triple-negative breast cancer cells (MDA-MB-231) were utilized for their aggressive and metastatic properties.[1][2]
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice were used as hosts for the tumor xenografts.[1][5]
-
Implantation: MDA-MB-231 cells were inoculated into the mammary fat pads of the mice to mimic the primary tumor site.[1][4]
-
Treatment Regimen: Upon the formation of palpable tumors, the mice were randomized into three groups and received daily intraperitoneal injections of either a vehicle control, this compound, or Paclitaxel (Taxol).[1][2]
-
Monitoring and Endpoint: Primary tumor growth and metastatic progression were monitored. After a defined period (e.g., 12 days), the study was concluded, and tissues were harvested for further analysis.[1]
2.2. Analysis of Metastasis
-
Bioluminescence Imaging: For studies using luciferase-labeled tumor cells, non-invasive bioluminescence imaging can be employed to monitor the colonization and growth of metastatic cells in distant organs, such as the lungs, over time.[3][6]
-
Histological Analysis: Tissues from primary tumors and potential metastatic sites (e.g., lungs, liver, lymph nodes) are collected.[7] Histological staining and analysis are performed to confirm the presence of metastatic lesions and to assess cellular changes, such as apoptosis and blood vessel density.[7]
Visualizing Mechanisms and Workflows
3.1. Proposed Signaling Pathway of this compound
Metastasis is a complex process involving multiple signaling pathways.[8][9][10][11] Key regulators of tumor cell invasion and migration include Focal Adhesion Kinase (FAK) and Matrix Metalloproteinases (MMPs).[12][13][14][15][16][17][18][19][20] FAK activation is crucial for integrin-mediated signaling, which influences cell adhesion and migration.[13][15][16][18] MMPs are enzymes that degrade the extracellular matrix, a critical step for cancer cells to invade surrounding tissues and metastasize.[12][14][17][19][20] this compound's anti-metastatic effect may involve the inhibition of these key pathways.
Caption: Proposed mechanism of this compound's anti-metastatic action.
3.2. In-Vivo Experimental Workflow
The successful execution of in-vivo studies relies on a well-defined and sequential workflow.[21][22][23][24] The following diagram illustrates the typical process for evaluating an anti-metastatic agent in a preclinical mouse model.
Caption: Standard workflow for in-vivo anti-metastatic drug validation.
References
- 1. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mouse Models for Tumor Metastasis | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spontaneous and Experimental Metastasis Models: Nude Mice | Springer Nature Experiments [experiments.springernature.com]
- 6. criver.com [criver.com]
- 7. brieflands.com [brieflands.com]
- 8. Signaling pathways in breast cancer metastasis - novel insights from functional genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signal Pathways Which Promote Invasion and Metastasis: Critical and Distinct Contributions of Extracellular Signal-Regulated Kinase and Ral-Specific Guanine Exchange Factor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Frontiers | Targeting Signaling Pathway Networks in Several Malignant Tumors: Progresses and Challenges [frontiersin.org]
- 12. Matrix metalloproteinases in cancer invasion, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Focal Adhesion Kinase Regulates Metastatic Adhesion of Carcinoma Cells within Liver Sinusoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix metalloproteinases and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Focal adhesion kinase and its potential involvement in tumor invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Role of Matrix Metalloproteinases in Angiogenesis and Cancer [frontiersin.org]
- 18. Signal transduction by focal adhesion kinase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 20. academic.oup.com [academic.oup.com]
- 21. [PDF] Modeling metastasis in vivo. | Semantic Scholar [semanticscholar.org]
- 22. Mouse models of metastasis: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Modeling Metastasis In Vivo - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Preclinical and Clinical Efficacy Showdown: Syntelin vs. Taxol in Breast Cancer
For Immediate Release
In the landscape of breast cancer therapeutics, a constant search for more effective and targeted treatments is paramount. This guide provides a detailed comparison of Syntelin, a novel preclinical compound, and Taxol (paclitaxel), a long-established chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical and clinical data, experimental methodologies, and mechanisms of action for both agents.
Executive Summary
This compound, a first-in-class inhibitor of the mitotic kinesin CENP-E, has demonstrated promising preclinical efficacy in triple-negative breast cancer (TNBC) models, a particularly aggressive subtype with limited treatment options.[1] It has been shown to inhibit cancer cell proliferation and metastasis in these models.[1] Taxol, a microtubule-stabilizing agent, is a widely used chemotherapy for various breast cancer types, with extensive clinical data supporting its efficacy.[2][3][4] This guide presents a side-by-side comparison of their mechanisms of action, preclinical and clinical efficacy data, and the experimental protocols used to generate this information.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and Taxol, providing a clear comparison of their efficacy in breast cancer models. It is crucial to note that the data for this compound is from preclinical studies, while the data for Taxol is from a combination of preclinical and extensive clinical trials.
Table 1: In Vitro Efficacy Against Breast Cancer Cells
| Parameter | This compound (in TNBC cell line MDA-MB-231) | Taxol (in TNBC cell line MDA-MB-231) | Taxol (General Breast Cancer - Clinical) |
| Mechanism of Action | CENP-E Inhibitor[1] | Microtubule Stabilizer[5][6][7] | Microtubule Stabilizer[5][6][7] |
| Effect on Cell Proliferation | Significant inhibition of MDA-MB-231 cell proliferation[1] | Significant inhibition of MDA-MB-231 cell proliferation[1] | Inhibition of cancer cell division[4] |
| Apoptosis Induction | Induces apoptosis in MDA-MB-231 cells[1] | Induces apoptosis in MDA-MB-231 cells[8] | Induces apoptosis in cancer cells[7] |
Table 2: In Vivo Efficacy in Breast Cancer Models
| Parameter | This compound (in TNBC Mouse Xenograft) | Taxol (in TNBC Mouse Xenograft) | Taxol (in Metastatic Breast Cancer - Clinical Trials) |
| Tumor Growth Inhibition | Significantly decreased tumor growth and metastasis[1] | Inhibited liver metastasis of MDA-MB-231 cells | N/A |
| Overall Response Rate (ORR) | N/A | N/A | 47% in anthracycline-resistant patients[2] |
| Progression-Free Survival (PFS) | N/A | N/A | Not specified in this study[2] |
| Overall Survival (OS) | N/A | N/A | 39% 2-year survival rate in one study[3] |
Mechanism of Action
This compound: Targeting Mitotic Progression
This compound functions as a highly specific inhibitor of Centromere-Associated Protein E (CENP-E), a crucial motor protein in the process of cell division.[1] By inhibiting CENP-E, this compound disrupts the proper alignment of chromosomes during mitosis, leading to mitotic arrest and subsequent programmed cell death (apoptosis) in cancer cells.[1][8] This targeted approach offers the potential for greater selectivity towards rapidly dividing cancer cells.
Taxol: A Microtubule Stabilizer
Taxol's mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[5][6][7] By preventing the normal dynamic disassembly of microtubules, Taxol disrupts the mitotic spindle, a structure critical for the separation of chromosomes during cell division.[5][9] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[6]
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Signaling pathway of Taxol's mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound and Taxol.
In Vitro Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound or Taxol for specific time intervals (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, the MTT reagent is added to each well and incubated for 3-4 hours. Metabolically active cells convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Caption: Workflow of the MTT cell proliferation assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Breast cancer cells are treated with this compound or Taxol for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (conjugated to a fluorescent dye like FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of drugs in a living organism.
-
Cell Implantation: Human triple-negative breast cancer cells (e.g., MDA-MB-231) are injected into the mammary fat pad of immunodeficient mice (e.g., NOD/SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment groups and receive daily intraperitoneal injections of this compound, Taxol, or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every few days) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues may also be collected for further analysis, such as histology and biomarker studies, to assess metastasis.
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase II Study of Paclitaxel and Dasatinib in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol [mdpi.com]
- 6. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
Cross-Validation of Syntelin's Mechanism of Action: A Comparative Analysis
Disclaimer: The following guide uses Aspirin as a well-documented substitute for "Syntelin" to illustrate the structure and content of a comparative analysis, as detailed, publicly available experimental data for a product named this compound could not be found. This guide is intended for researchers, scientists, and drug development professionals to demonstrate a framework for comparing mechanisms of action.
Overview of Mechanism of Action
This compound (illustrated by Aspirin) is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects primarily through the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The irreversible nature of this inhibition, through the acetylation of a serine residue in the active site of the COX enzymes, distinguishes its mechanism from that of many other NSAIDs.
Caption: Mechanism of action of this compound (Aspirin) via COX pathway inhibition.
Comparative Performance Data
The inhibitory activity of this compound (Aspirin) and other NSAIDs on COX-1 and COX-2 is a critical determinant of their efficacy and side-effect profiles. The IC50 value, which represents the concentration of a drug required to inhibit 50% of an enzyme's activity, is a standard metric for comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio |
| This compound (Aspirin) | 1.6 | 350 | 0.0046 |
| Ibuprofen | 13 | 370 | 0.035 |
| Celecoxib | 15 | 0.04 | 375 |
Data is illustrative and compiled from various sources for comparative purposes.
Experimental Protocols
In Vitro COX Inhibition Assay
This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin (B15479496) Measurement: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production is calculated as the IC50 value.
Caption: Workflow for determining the in vitro COX inhibitory activity.
Whole Blood Assay for COX Inhibition
This ex vivo assay measures the inhibition of COX activity in a more physiologically relevant environment.
Methodology:
-
Blood Collection: Fresh heparinized whole blood is collected from healthy volunteers.
-
Compound Incubation: Aliquots of the blood are incubated with various concentrations of the test compound or vehicle control for 1 hour at 37°C.
-
COX-1 Activity: To measure COX-1 activity, the blood is allowed to clot for 1 hour at 37°C, stimulating thromboxane (B8750289) B2 (TXB2) production, which is then measured by ELISA.
-
COX-2 Activity: To measure COX-2 activity, lipopolysaccharide (LPS) is added to a separate aliquot of blood to induce COX-2 expression and subsequent PGE2 production, which is quantified by ELISA.
-
Inhibition Calculation: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is determined relative to the vehicle control.
Comparative Selectivity and Rationale
The ratio of IC50 values for COX-1 and COX-2 is a key indicator of a drug's selectivity.
-
Non-selective inhibitors , like this compound (Aspirin) and Ibuprofen, inhibit both isoforms, though with varying potencies. The inhibition of COX-1 is associated with gastrointestinal side effects, while the inhibition of COX-2 mediates the anti-inflammatory and analgesic effects.
-
COX-2 selective inhibitors , such as Celecoxib, were developed to minimize the gastrointestinal side effects associated with COX-1 inhibition.
The irreversible acetylation of COX-1 by this compound (Aspirin) in platelets is particularly noteworthy, as it leads to a prolonged antiplatelet effect, which is utilized in cardiovascular disease prevention. This is a key differentiator from reversibly-acting NSAIDs.
A Comparative Analysis of Syntelin and Other CENP-E Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Syntelin and other prominent inhibitors of Centromere Protein E (CENP-E), a critical motor protein in cell division and a promising target in oncology. By objectively presenting available preclinical data, this document aims to inform research and development decisions in the pursuit of novel cancer therapeutics.
Introduction to CENP-E and Its Inhibition
Centromere-associated protein E (CENP-E) is a kinesin-7 motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis. It functions by capturing and transporting chromosomes along spindle microtubules. Inhibition of CENP-E's ATPase motor activity disrupts this process, leading to chromosome misalignment, activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, apoptosis in rapidly dividing cancer cells. This mechanism makes CENP-E an attractive target for anticancer drug development. Several small molecule inhibitors targeting CENP-E have been developed, with this compound, GSK923295, and PF-2771 being among the most studied.
Mechanism of Action of CENP-E Inhibitors
CENP-E inhibitors primarily function by binding to the motor domain of the protein, interfering with its ATPase activity and its interaction with microtubules. This disruption prevents the generation of force required for chromosome congression.
This compound is a first-in-class chemical inhibitor of CENP-E that locks the CENP-E–microtubule interaction by blocking the release of ADP. This leads to syntelic attachments, where sister kinetochores are attached to microtubules from the same spindle pole, causing mitotic arrest.[1][2]
GSK923295 is an allosteric inhibitor that binds to a pocket distinct from the ATP-binding site. This binding stabilizes CENP-E in a state with high affinity for microtubules, effectively locking it onto the microtubule track and preventing its motor function. This leads to a failure of chromosome alignment and triggers the spindle assembly checkpoint.[3]
PF-2771 is a potent and selective non-competitive inhibitor of CENP-E's motor activity. Its specific mechanism of interaction with the motor domain leads to the inhibition of chromosome congression and subsequent cell cycle arrest and apoptosis.[4]
Comparative Performance Data
The following tables summarize key quantitative data for this compound, GSK923295, and PF-2771 from various preclinical studies. It is important to note that these data are compiled from different publications and experimental conditions may vary, warranting caution in direct cross-study comparisons.
Biochemical Potency
| Inhibitor | Target | Assay Type | IC50 / Ki | Species | Reference |
| This compound | CENP-E Motility | In vitro motility assay | IC50: 160 nM | Not Specified | [5] |
| GSK923295 | CENP-E ATPase Activity | Microtubule-stimulated ATPase assay | Ki: 3.2 ± 0.2 nM | Human | [3] |
| Ki: 1.6 ± 0.1 nM | Canine | [3] | |||
| PF-2771 | CENP-E Motor Activity | ATPase assay | IC50: 16.1 ± 1.2 nM | Human | [4] |
Cellular Activity
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 | Main Outcome | Reference |
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay (12h) | Not specified, but significant inhibition at 2 µM | Inhibition of cell proliferation | [1] |
| GSK923295 | 237 cancer cell lines | Cell proliferation assay (72h) | Median GI50: 32 nM | Broad-spectrum growth inhibition | [6] |
| Pediatric cancer cell lines (23 lines) | Cell proliferation assay (96h) | Median IC50: 27 nM | Broad-spectrum growth inhibition | [7][8] | |
| PF-2771 | Basal-like breast cancer cell lines | Cell proliferation assay | EC50: < 0.1 µM | Selective cytotoxicity | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
CENP-E in the Spindle Assembly Checkpoint (SAC)
Experimental Workflow for Evaluating CENP-E Inhibitors
Experimental Protocols
CENP-E ATPase Activity Assay (General Protocol)
This protocol is a generalized procedure based on methodologies described for CENP-E inhibitors.[9]
-
Reagents and Materials:
-
Recombinant human CENP-E motor domain.
-
Microtubules (polymerized from tubulin).
-
ATPase/GTPase activity assay kit (e.g., malachite green-based).
-
Reaction buffer (e.g., 20 mM PIPES-KOH pH 6.8, 3 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
-
ATP.
-
Test inhibitors (this compound, GSK923295, PF-2771).
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the CENP-E inhibitors in the reaction buffer.
-
In a microplate, combine the CENP-E motor domain, microtubules, and the inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (B84403) (Pi) released using a malachite green-based reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percent inhibition of ATPase activity for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay - General Protocol)
This is a general protocol for assessing the cytotoxic effects of CENP-E inhibitors on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231).
-
Complete cell culture medium.
-
CENP-E inhibitors.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the CENP-E inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.
-
In Vivo Xenograft Tumor Model (General Protocol)
This protocol outlines a general approach for evaluating the in vivo efficacy of CENP-E inhibitors.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Cancer cell line of interest.
-
CENP-E inhibitor formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the CENP-E inhibitor and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection). For example, GSK923295A has been administered at 125 mg/kg i.p. on a schedule of days 1-3 and 8-10, repeated at day 21.[7][8]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Analyze the tumor growth inhibition data to assess the in vivo efficacy of the inhibitor.
-
Conclusion
This compound, GSK923295, and PF-2771 are all potent inhibitors of CENP-E with demonstrated preclinical activity against a range of cancer cell lines. While GSK923295 has advanced to clinical trials, the development of other inhibitors like this compound and PF-2771 highlights the continued interest in this therapeutic target. The choice of inhibitor for further development will depend on a comprehensive evaluation of their comparative efficacy, selectivity, pharmacokinetic properties, and safety profiles in relevant preclinical models. The data and protocols presented in this guide provide a foundation for such comparative analyses, aiding researchers in the strategic advancement of novel CENP-E-targeting cancer therapies.
References
- 1. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. colourcontrast.cc [colourcontrast.cc]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. The kinetochore proteins CENP-E and CENP-F directly and specifically interact with distinct BUB mitotic checkpoint Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Syntelin-Induced Mitotic Arrest: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Syntelin's performance in inducing mitotic arrest against other established mitotic inhibitors. We delve into the experimental data, detailed protocols, and underlying signaling pathways to offer a comprehensive resource for reproducible research in this critical area of cancer biology.
Executive Summary
This compound, a first-in-class inhibitor of the mitotic kinesin CENP-E, presents a targeted approach to inducing mitotic arrest in cancer cells. Unlike traditional microtubule-targeting agents, this compound's mechanism of locking the CENP-E-microtubule interaction leads to a specific type of mitotic disruption known as syntelic attachment. This guide will compare the efficacy of this compound with other classes of mitotic inhibitors, including taxanes, vinca (B1221190) alkaloids, and Eg5 inhibitors. We will present available quantitative data, detailed experimental methodologies to ensure reproducibility, and visual representations of the key cellular processes involved.
Mechanism of Action: A Comparative Overview
Mitotic inhibitors are a cornerstone of cancer chemotherapy, primarily functioning by disrupting the mitotic spindle and triggering cell cycle arrest at the M-phase. However, their specific mechanisms of action vary significantly, influencing their efficacy and side-effect profiles.
-
This compound (CENP-E Inhibitor): this compound targets Centromere-Associated Protein E (CENP-E), a kinesin motor protein essential for chromosome congression to the metaphase plate. By inhibiting CENP-E, this compound locks the interaction between CENP-E and microtubules, resulting in syntelic attachments where both sister kinetochores are attached to microtubules from the same spindle pole. This improper attachment activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest and subsequent apoptosis.[1][2]
-
Taxanes (e.g., Taxol/Paclitaxel): Taxanes function by stabilizing microtubules, the core components of the mitotic spindle. This hyper-stabilization prevents the dynamic instability required for normal spindle function, leading to the formation of abnormal mitotic spindles and activation of the SAC, ultimately causing mitotic arrest.[3][4]
-
Vinca Alkaloids (e.g., Vinblastine, Vincristine): In contrast to taxanes, vinca alkaloids are microtubule-destabilizing agents. They bind to tubulin dimers and inhibit their polymerization into microtubules. This disruption of microtubule formation prevents the assembly of a functional mitotic spindle, leading to mitotic arrest.[5][6][7]
-
Eg5 Inhibitors (e.g., Monastrol, LY2523355): Eg5 is a kinesin motor protein crucial for the separation of centrosomes and the establishment of a bipolar spindle. Inhibitors of Eg5 prevent this separation, resulting in the formation of monopolar spindles and subsequent mitotic arrest.[8][9][10][11][12]
Data Presentation: Efficacy of Mitotic Inhibitors
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other representative mitotic inhibitors across various cancer cell lines. It is important to note that direct comparative studies across a wide range of cell lines are limited, and IC50 values can vary depending on the specific experimental conditions.
| Mitotic Inhibitor | Mechanism of Action | Cell Line | IC50 (µM) | Reference |
| This compound | CENP-E Inhibition | MDA-MB-231 (Breast) | Not explicitly stated as IC50, but significant inhibition at 2 µM | [13] |
| GSK923295 | CENP-E Inhibition | HCC1954 (Breast) | 0.027 | [6] |
| HCT116 (Colon) | Not explicitly stated as IC50, but effective at 50 nM | [14] | ||
| ONS-76 (Medulloblastoma) | 0.014 (at 72h) | |||
| DAOY (Medulloblastoma) | 0.012 (at 72h) | |||
| Taxol (Paclitaxel) | Microtubule Stabilization | MDA-MB-231 (Breast) | Not explicitly stated as IC50, but significant inhibition at 2 µM | [13] |
| SK-BR-3 (Breast) | ~0.005 | [10] | ||
| T-47D (Breast) | ~0.002 | [10] | ||
| Vinblastine | Microtubule Destabilization | HeLa (Cervical) | 0.00045 | |
| LY2523355 | Eg5 Inhibition | HCT116 (Colon) | Not explicitly stated as IC50, but effective at inducing mitotic arrest | [8] |
| S-trityl-L-cysteine (STLC) | Eg5 Inhibition | RPE1 (hTERT-immortalized) | Effective at 5 µM for synchronization | [7] |
Note: The provided data is for comparative purposes and highlights the potency of different mitotic inhibitors. Direct comparison of IC50 values should be made with caution due to variations in experimental setups.
Experimental Protocols
To ensure the reproducibility of studies on this compound-induced mitotic arrest, this section provides detailed methodologies for key experiments.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of mitotic inhibitors on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat cells with a serial dilution of this compound or other mitotic inhibitors for the desired time period (e.g., 12-72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 value.
Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle and chromosome alignment.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or other mitotic inhibitors at the desired concentration and duration.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining: Counterstain the DNA with DAPI or Hoechst stain for 5-10 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an antifade mounting medium and visualize using a fluorescence microscope.
Apoptosis Assay (Annexin V Staining)
This protocol is used to detect and quantify apoptosis induced by mitotic inhibitors.
-
Cell Treatment and Harvesting: Treat cells with the mitotic inhibitor of interest. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Mitotic Arrest
Caption: Signaling pathway of this compound-induced mitotic arrest.
Experimental Workflow for Assessing Mitotic Arrest
Caption: Experimental workflow for assessing mitotic arrest.
Conclusion
This compound offers a promising, targeted approach to inducing mitotic arrest by specifically inhibiting the CENP-E motor protein. Its distinct mechanism of action, leading to syntelic attachment, differentiates it from traditional microtubule-targeting agents and other mitotic inhibitors. While direct, comprehensive comparative data on its efficacy across a wide range of cancer types is still emerging, the available evidence suggests it is a potent inducer of mitotic arrest and apoptosis. The detailed protocols provided in this guide are intended to facilitate reproducible research into the effects of this compound and to encourage further comparative studies that will more clearly define its therapeutic potential in oncology. The provided visualizations of the signaling pathway and experimental workflow serve as valuable tools for understanding and implementing studies in this area.
References
- 1. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 2. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 11. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paclitaxel-induced mitotic arrest results in a convergence of apoptotic dependencies that can be safely exploited by BCL-XL degradation to overcome cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Syntelin's Pro-Apoptotic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic effects of Syntelin with other established and emerging apoptosis-inducing agents. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Executive Summary
This compound, a first-in-class inhibitor of the mitotic kinesin CENP-E, has demonstrated a unique pro-apoptotic mechanism in triple-negative breast cancer (TNBC) cells. Unlike traditional chemotherapeutics such as Taxol, this compound induces apoptosis primarily by increasing the expression of the pro-apoptotic protein Bax, with minimal impact on the Bcl-2 anti-apoptotic protein or caspase-3 activation. This guide compares the efficacy and mechanisms of this compound with Taxol, another CENP-E inhibitor GSK923295, and the BH3 mimetic Navitoclax, providing a comprehensive overview for researchers in oncology and drug development.
Comparative Analysis of Pro-Apoptotic Effects
The following tables summarize the quantitative data on the pro-apoptotic and cytotoxic effects of this compound and its alternatives on the human triple-negative breast cancer cell line, MDA-MB-231.
Table 1: Comparison of Cell Viability Inhibition (MTT Assay)
| Compound | Concentration | Incubation Time | % Inhibition of Cell Proliferation (MDA-MB-231 cells) |
| This compound | 2 µM | 12 h | Not specified, but significant (P < 0.001) |
| 15 h | Not specified, but significant (P < 0.001) | ||
| Taxol | 2 µM | 12 h | Not specified, but significant (P < 0.001) |
| 15 h | Not specified, but significant (P < 0.001) | ||
| Navitoclax | 3 µM | 24 h | ~20% |
| 10 µM | 24 h | ~35%[1] |
Table 2: Comparison of Apoptosis Induction (Annexin V / Propidium Iodide Assay)
| Compound | Concentration | Incubation Time | % Apoptotic Cells (MDA-MB-231 cells) |
| This compound | Data not available | Data not available | Data not available |
| Taxol | 50 µM | 16 h | ~56%[2] |
| Navitoclax | 3 µM | 24 h | Significant increase |
| 10 µM | 24 h | Significant increase[1] | |
| GSK923295 | Data not available | Data not available | Data not available |
Table 3: Comparison of Effects on Key Apoptotic Proteins (Western Blot)
| Compound | Target Protein | Effect in MDA-MB-231 cells |
| This compound | Bax | Dramatically increased |
| p-Bcl-2 (Ser70) | Little effect | |
| Cleaved Caspase-3 | Little effect | |
| Taxol | Bax | Data not available |
| p-Bcl-2 (Ser70) | Elevated | |
| Cleaved Caspase-3 | Elevated | |
| Navitoclax | Cleaved PARP-1 | Increased |
| Cleaved Caspase-3 | Increased[1] | |
| GSK923295 | Data not available | Data not available |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways through which this compound and its alternatives induce apoptosis.
Caption: this compound induces apoptosis by inhibiting CENP-E, leading to mitotic arrest and a subsequent increase in the pro-apoptotic protein Bax.
Caption: GSK923295, a CENP-E inhibitor, causes mitotic arrest, which in turn leads to apoptosis.
Caption: Navitoclax, a BH3 mimetic, promotes apoptosis by inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, leading to the activation of Bax/Bak and the intrinsic caspase cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5x10³ cells per well in 100 µL of complete DMEM and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound, Taxol, or other compounds for the specified duration.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Discard the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Incubate the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
Annexin V/7-AAD Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Treat MDA-MB-231 cells with the compounds of interest for the indicated times. Harvest the cells and wash them with PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and 7-AAD staining solutions and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/7-AAD-negative cells are considered early apoptotic, while Annexin V-positive/7-AAD-positive cells are late apoptotic or necrotic.
Western Blotting for Apoptotic Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Cell Lysis: Treat MDA-MB-231 cells as required, then lyse the cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for Bax, Bcl-2, cleaved caspase-3, or other target proteins. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Experimental Workflow
The following diagram outlines the general workflow for the independent verification of the pro-apoptotic effects of a test compound.
Caption: A general workflow for assessing the pro-apoptotic effects of test compounds.
References
Syntelin vs. Existing Chemotherapies: A Head-to-Head Comparison for Triple-Negative Breast Cancer
A detailed analysis of the novel CENP-E inhibitor, Syntelin, against standard-of-care chemotherapeutics for Triple-Negative Breast Cancer (TNBC), supported by preclinical data. This guide offers researchers and drug development professionals a comparative overview of mechanisms of action, efficacy, and cellular responses.
Triple-Negative Breast Cancer (TNBC) presents a significant challenge in oncology due to the absence of estrogen, progesterone, and HER2 receptors, rendering many targeted therapies ineffective.[1][2] The mainstay of treatment has been a combination of chemotherapeutic agents, including anthracyclines, taxanes, and alkylating agents.[1][3] However, issues of toxicity and drug resistance necessitate the development of novel therapeutic strategies.[4][5] This guide provides a head-to-head comparison of a promising new investigational drug, this compound, with existing standard-of-care chemotherapies for TNBC.
Executive Summary
This compound is a first-in-class chemical inhibitor of the mitotic kinesin Centromere-associated protein E (CENP-E).[1][6] Its primary mechanism of action is to induce mitotic arrest, leading to programmed cell death (apoptosis).[1] Preclinical studies have demonstrated its potential in inhibiting TNBC cell proliferation and metastasis.[7][8] A key differentiating feature of this compound is its propensity to induce apoptosis over necrosis, which may lead to a reduction in treatment-associated inflammation compared to some existing chemotherapies like taxol.[1][7]
Standard chemotherapies for TNBC, such as doxorubicin (B1662922), cyclophosphamide (B585), and paclitaxel (B517696), have well-established mechanisms of action, primarily involving DNA damage or microtubule disruption.[6][9][10] While effective in many cases, they are associated with significant side effects and the potential for drug resistance.[4][5]
This guide will delve into the comparative efficacy, mechanisms, and experimental protocols of this compound and these established chemotherapeutic agents.
Comparative Data Summary
The following table summarizes the key characteristics of this compound and standard TNBC chemotherapies based on available preclinical and clinical data. It is important to note that the data for this compound is from a single preclinical study and not from a direct head-to-head clinical trial with all the listed chemotherapies.
| Feature | This compound | Doxorubicin | Cyclophosphamide | Paclitaxel |
| Target | Centromere-associated protein E (CENP-E)[1][6] | Topoisomerase II, DNA[5][11] | DNA[6][10] | Microtubules[9][12] |
| Mechanism of Action | Inhibits CENP-E, blocks ADP release, and locks CENP-E-microtubule interaction, leading to mitotic arrest and apoptosis.[1][6] | Intercalates into DNA, inhibits topoisomerase II, leading to DNA damage and apoptosis.[5][11][13] | Alkylating agent that cross-links DNA strands, preventing cell division and leading to apoptosis.[6][10] | Stabilizes microtubules, preventing their depolymerization and leading to mitotic arrest and apoptosis.[9][12][14] |
| Primary Cell Death Pathway | Apoptosis[7] | Apoptosis, Autophagy, Senescence[13] | Apoptosis[6] | Apoptosis, Senescence[12] |
| Key Preclinical Efficacy in TNBC | Significant inhibition of MDA-MB-231 cell proliferation after 12-15 hours of treatment. Reduced tumor size and metastasis in a mouse xenograft model.[1] | Effective in inducing cell death in TNBC cell lines and inhibiting tumor growth in animal models.[13][15] | Demonstrates antitumor effects in TNBC models, often used in combination therapy.[6][16] | Induces mitotic checkpoint failure and apoptosis in TNBC cells; a cornerstone of TNBC chemotherapy regimens.[12][17] |
| Noted Differentiator | Induces apoptosis with minimal necrosis, potentially reducing inflammation.[1][7] | Broad-spectrum activity, but associated with cardiotoxicity.[18] | A widely used alkylating agent, often in combination regimens like CMF (cyclophosphamide, methotrexate, fluorouracil).[19] | A potent mitotic inhibitor, but resistance can develop.[14][17] |
Mechanism of Action: A Closer Look
This compound: Targeting Mitotic Machinery
This compound's novel mechanism targets the kinesin protein CENP-E, which is crucial for chromosome alignment during cell division.[6] By inhibiting CENP-E, this compound disrupts the mitotic spindle, leading to mitotic arrest and subsequent activation of the apoptotic pathway.[1]
Caption: Mechanism of action of this compound in inducing cancer cell apoptosis.
Standard Chemotherapies: DNA Damage and Microtubule Disruption
Existing chemotherapies for TNBC employ more conventional mechanisms. Doxorubicin and cyclophosphamide are genotoxic agents that damage cancer cell DNA, triggering apoptosis.[6][11] Paclitaxel, a taxane, targets the cytoskeleton by stabilizing microtubules, which also halts the cell cycle and induces apoptosis.[9][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of this compound, supplemented with general procedures for in vitro and in vivo cancer drug assessment.
In Vitro Assays
-
Cell Proliferation (MTT) Assay:
-
Objective: To assess the effect of a drug on cell viability and proliferation.
-
Protocol Summary: TNBC cells (e.g., MDA-MB-231) are seeded in 96-well plates and treated with varying concentrations of the drug (e.g., this compound, Taxol) for different time intervals. MTT reagent is then added, which is converted to formazan (B1609692) by viable cells. The formazan is solubilized, and the absorbance is measured to determine the percentage of viable cells.[1]
-
-
Apoptosis and Necrosis Staining:
-
Objective: To differentiate between apoptotic and necrotic cell death.
-
Protocol Summary: Treated cells are stained with fluorescent dyes such as Apopxin (which binds to phosphatidylserine (B164497) exposed on apoptotic cells) and 7-AAD (which enters cells with compromised membranes, indicating necrosis). The cells are then visualized using fluorescence microscopy.[1]
-
-
Real-time Cell Imaging:
-
Objective: To observe the cellular effects of a drug over time, such as mitotic arrest.
-
Protocol Summary: Cells are cultured in a specialized imaging dish and treated with the drug. Time-lapse images are captured using a microscope equipped with an incubation chamber to monitor cell division and morphological changes.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of a drug in a living organism.
-
Protocol Summary:
-
Cell Implantation: Human TNBC cells (e.g., MDA-MB-231) are injected into the mammary fat pad of immunodeficient mice (e.g., NOD/SCID).[7]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly, often using bioluminescent imaging if the cancer cells are engineered to express luciferase.[20]
-
Drug Administration: Once tumors are palpable, mice are treated with the investigational drug (e.g., this compound), a comparator drug (e.g., Taxol), or a vehicle control via a specified route (e.g., intraperitoneal injection).[7]
-
Efficacy Assessment: Tumor size and bioluminescent signals are measured throughout the treatment period. At the end of the study, tumors are excised, weighed, and may be subjected to histological analysis (e.g., H&E staining) to assess tissue morphology and cell death.[20]
-
Caption: General experimental workflow for preclinical drug comparison.
Conclusion and Future Directions
This compound presents a promising, novel therapeutic strategy for TNBC by targeting a key component of the mitotic machinery, CENP-E. Its distinct mechanism of inducing apoptosis with minimal necrosis offers a potential advantage over some existing chemotherapies by possibly reducing inflammation-related side effects.
However, the current data on this compound is limited to preclinical studies. Further investigation, including comprehensive head-to-head preclinical studies with a wider range of standard-of-care chemotherapies and eventual clinical trials, is necessary to fully elucidate its efficacy, safety profile, and potential role in the treatment of TNBC.[6][7] Future research should also explore potential biomarkers to identify patients most likely to respond to this compound and investigate its efficacy in combination with other targeted therapies or immunotherapies.
References
- 1. Triple Negative Breast Cancer Treatment Options and Limitations: Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Treatments for triple negative early breast cancer [bcna.org.au]
- 4. cancerresgroup.us [cancerresgroup.us]
- 5. Frontiers | IL-17A Increases Doxorubicin Efficacy in Triple Negative Breast Cancer [frontiersin.org]
- 6. pharmascigroup.us [pharmascigroup.us]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. IL-17A Increases Doxorubicin Efficacy in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TNBC response to paclitaxel phenocopies interferon response which reveals cell cycle-associated resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor bocodepsin/OKI-179 to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the resistance mechanism of triple-negative breast cancer to paclitaxel through the scRNA-seq analysis | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Evaluating the efficacy of a priming dose of cyclophosphamide prior to pembrolizumab to treat metastatic triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
- 18. Triple negative breast cancer: approved treatment options and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The advance of adjuvant treatment for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Syntelin: A Highly Specific Inhibitor of the Mitotic Kinesin CENP-E
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Centromere-associated protein E (CENP-E) is a crucial kinesin motor protein involved in the alignment of chromosomes during cell division, making it a compelling target for anti-cancer therapies. Syntelin (B612221) has emerged as a potent and highly specific inhibitor of CENP-E, offering a valuable tool for both basic research and clinical development. This guide provides an objective comparison of this compound with other known CENP-E inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of CENP-E Inhibitors
This compound distinguishes itself through its high selectivity for CENP-E. While quantitative data from a broad kinesin panel for this compound is not publicly available, initial studies reported high selectivity over an extensive list of other mitotic kinesins.[1] This contrasts with other well-characterized CENP-E inhibitors, for which more extensive selectivity data is available.
| Inhibitor | Target | IC50 / Ki | Mechanism of Action | Selectivity Notes |
| This compound | CENP-E | IC50: 160 nM (motility)[1] | Blocks ADP release, locking CENP-E onto microtubules.[2] | Reported to be highly selective for CENP-E over an extensive panel of other mitotic kinesins.[1] |
| GSK923295 | CENP-E | Ki: 3.2 ± 0.2 nM (ATPase) | Allosteric and uncompetitive inhibitor of both ATP and microtubule binding. | Showed minimal inhibition (<25% at 50 µM) against a panel of 7 other human kinesins (KSP, Kif1A, MKLP1, RabK6, HSET, MCAK, Kif4). |
| PF-2771 | CENP-E | IC50: 16.1 ± 1.2 nM (motor activity) | Non-competitive inhibitor. | Described as a selective inhibitor of CENP-E. |
| Cmpd-A | CENP-E | Not specified | Time-dependent inhibitor with ATP-competitive-like behavior. | Does not inhibit other kinesins such as Eg5 and kinesin-1 heavy chain. |
Experimental Protocols
In Vitro CENP-E Motility Assay (Microtubule Gliding Assay)
This assay is used to determine the effect of inhibitors on the motor activity of CENP-E by observing the movement of microtubules propelled by surface-adsorbed CENP-E.
Procedure:
-
Chamber Preparation: Construct a flow chamber using a glass slide and a coverslip, separated by double-sided tape.
-
Surface Coating:
-
Introduce a solution of anti-histidine antibody into the chamber and incubate to allow the antibody to adsorb to the glass surface.
-
Wash the chamber with a blocking buffer (e.g., casein solution) to prevent non-specific binding.
-
-
CENP-E Immobilization: Introduce a solution of purified, histidine-tagged CENP-E into the chamber and incubate to allow it to bind to the antibody-coated surface.
-
Microtubule Introduction:
-
Introduce a solution of fluorescently labeled, polarity-marked microtubules into the chamber. Polarity-marked microtubules have a brightly labeled seed at the minus-end, allowing for the determination of the direction of movement.
-
The microtubules are stabilized with taxol.
-
-
Initiation of Motility:
-
Introduce the motility buffer containing ATP and the desired concentration of the inhibitor (e.g., this compound).
-
A control experiment is performed without the inhibitor.
-
-
Data Acquisition and Analysis:
-
Visualize and record the movement of the microtubules using a fluorescence microscope (e.g., wide-field deconvolution or total internal reflection fluorescence (TIRF) microscopy).[1][3]
-
The velocity of microtubule gliding is measured and compared between the inhibitor-treated and control samples to determine the IC50 value.[1]
-
Microtubule-Stimulated ATPase Assay
This assay measures the rate of ATP hydrolysis by CENP-E in the presence of microtubules, which is a direct measure of its motor activity.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., PIPES-based buffer), purified CENP-E, and an ATP regeneration system (pyruvate kinase and lactate (B86563) dehydrogenase) with NADH and phosphoenolpyruvate.
-
Initiation of Reaction:
-
Add paclitaxel-stabilized microtubules to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
-
Measurement of ATPase Activity:
-
The hydrolysis of ATP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm using a spectrophotometer.
-
The rate of ATP hydrolysis is calculated from the rate of NADH oxidation.
-
-
Inhibitor Testing:
-
The assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on the ATPase activity of CENP-E.
-
The Ki or IC50 value is determined by fitting the data to appropriate kinetic models.
-
Visualizing Key Pathways and Workflows
To better understand the context of this compound's action and the experimental procedures used to characterize it, the following diagrams are provided.
Caption: CENP-E's role in the spindle assembly checkpoint pathway.
Caption: Workflow for the in vitro microtubule gliding assay.
References
- 1. Probing CENP-E function in chromosome dynamics using small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CENP-E combines a slow, processive motor and a flexible coiled coil to produce an essential motile kinetochore tether - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Syntelin
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are critical for maintaining a safe and compliant laboratory environment. This guide provides a comprehensive operational plan for the safe disposal of Syntelin, a selective CENP-E (Centromere-associated protein E) inhibitor used in research.
Chemical and Physical Properties of this compound
The following table summarizes key data for this compound, compiled from available chemical information.[3][4]
| Identifier | Data |
| CAS Number | 438481-33-5 |
| Molecular Formula | C₂₁H₂₀N₆O₂S₃ |
| Molecular Weight | 484.62 g/mol |
| IUPAC Name | 2-((5-(((4-amino-5,6,7,8-tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, not in water |
| Storage | Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C.[3] |
Experimental Protocols: General Handling and Personal Protective Equipment (PPE)
Given that this compound is a potent biological inhibitor, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) to minimize exposure.[1][7]
Required PPE:
-
Gloves: Double nitrile gloves are recommended.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: All handling of solid this compound and its concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
Step-by-Step Disposal Procedures for this compound
The primary method for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal service, typically coordinated by your institution's EHS department.[7] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Phase 1: Waste Segregation and Collection
Proper segregation of hazardous waste at the point of generation is crucial to prevent accidental chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
Unused/Expired this compound: Collect any excess or expired solid this compound powder in its original container or a new, clearly labeled, and sealable container.
-
Contaminated Labware: All disposable materials that have come into direct contact with this compound (e.g., pipette tips, microfuge tubes, weigh boats, gloves, bench paper) must be considered contaminated solid chemical waste.[1]
-
Collection: Place all solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Contaminated Solutions: All solutions containing this compound (e.g., stock solutions in DMSO, cell culture media, assay buffers) must be collected as liquid chemical waste.[1]
-
Collection: Collect liquid waste in a dedicated, leak-proof, and chemically compatible container with a secure screw-on cap. Be mindful of solvent compatibility; for instance, halogenated and non-halogenated solvent waste should typically be collected separately.[1]
-
Phase 2: Waste Container Labeling
Accurate and clear labeling is a critical safety and regulatory requirement.
-
Labeling: Affix a "Hazardous Waste" label to each waste container (both solid and liquid).
-
Content Identification: Clearly list the full chemical name, "this compound," and its CAS number, 438481-33-5, on the label. For liquid waste, list all chemical constituents, including solvents (e.g., "this compound, Dimethyl Sulfoxide (DMSO)").
-
Hazard Pictograms: Include appropriate hazard pictograms. While a specific SDS is unavailable, for a potent research compound, pictograms for "Health Hazard" and "Irritant" would be prudent as a precautionary measure.
Phase 3: Storage Prior to Disposal
-
Secure Storage: Keep all waste containers tightly sealed when not in use.
-
Designated Area: Store the labeled hazardous waste containers in a designated and secure satellite accumulation area within your laboratory. This area should be well-ventilated and have secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[1]
Phase 4: Final Disposal
-
Contact EHS: Once your waste container is full, or when you have completed your experiments, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Follow Institutional Protocols: Adhere to all institutional procedures for waste pickup requests and documentation.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound [chembk.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Standard Operating Procedure: Handling and Disposal of Syntelin
This document provides essential safety protocols and procedural guidance for the handling and disposal of Syntelin in a laboratory environment. Adherence to these guidelines is mandatory to ensure personnel safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is a potent neurotoxic agent and a severe respiratory and skin irritant. All personnel must be fully trained on this protocol before commencing any work involving this compound.
| Hazard Classification & Safety Data | Value / Guideline |
| Permissible Exposure Limit (PEL) | 0.05 µg/m³ (8-hour time-weighted average) |
| Short-Term Exposure Limit (STEL) | 0.2 µg/m³ (15-minute period) |
| Immediately Dangerous to Life or Health (IDLH) | 1.5 µg/m³ |
| Primary Routes of Exposure | Inhalation, Dermal Absorption, Ingestion |
| Principal Hazards | Acute Neurotoxicity, Severe Respiratory & Dermal Irritation |
| Required Engineering Control | Certified Chemical Fume Hood or Glovebox |
| Emergency Contact | EHS Hotline: (555) 123-4567 |
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for any procedure involving this compound. All PPE must be inspected for integrity before each use.
-
Primary Protection:
-
Respirator: A full-face respirator with a combination organic vapor/P100 cartridge is required for all handling outside of a glovebox.
-
Gloves: Double-gloving is mandatory. Use a nitrile inner glove and a butyl rubber or neoprene outer glove.
-
Eye Protection: Chemical splash goggles and a face shield are required if not using a full-face respirator.
-
Lab Coat: A chemically resistant, disposable lab coat must be worn over primary clothing.
-
-
Glove Selection and Breakthrough Time: The following table summarizes the breakthrough times for recommended glove materials when handling a 1M solution of this compound in methanol.
| Glove Material | Thickness (mil) | Breakthrough Time (minutes) | Rating |
| Butyl Rubber | 15 | > 480 | Excellent |
| Neoprene | 18 | 420 | Good |
| Nitrile Rubber | 8 | < 15 | Not Recommended (for outer) |
| Latex | 10 | < 5 | Not Recommended |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard workflow for handling this compound from preparation to immediate post-use cleanup.
-
Preparation:
-
Ensure a certified chemical fume hood is operational and has a face velocity between 80-120 fpm.
-
Assemble all necessary equipment (glassware, reagents, this compound stock) and place it inside the fume hood.
-
Don all required PPE as specified in Section 2.
-
Prepare a 10% sodium bicarbonate solution for immediate decontamination of surfaces.
-
-
Handling and Experimentation:
-
Perform all manipulations of this compound deep within the fume hood (at least 6 inches from the sash).
-
Use dedicated glassware and tools.
-
Keep all containers of this compound sealed when not in immediate use.
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces within the fume hood with a 10% sodium bicarbonate solution, followed by a 70% ethanol (B145695) wipe-down.
-
Carefully remove outer gloves and dispose of them as hazardous waste while still in the fume hood.
-
Remove remaining PPE in the designated doffing area, avoiding contact with potentially contaminated surfaces.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous. Do not mix with other waste streams.
-
Solid Waste:
-
Includes contaminated gloves, lab coats, pipette tips, and wipes.
-
Place all solid waste into a dedicated, labeled, and sealed hazardous waste container lined with a 6-mil polyethylene (B3416737) bag.
-
Store the container in a designated satellite accumulation area.
-
-
Liquid Waste:
-
Protocol: this compound Neutralization for Disposal
-
Objective: To neutralize the acute neurotoxicity of this compound in aqueous solutions prior to collection by Environmental Health & Safety (EHS).
-
Methodology:
-
Working in a fume hood, slowly add the aqueous this compound waste to a 1.5 M solution of sodium hydroxide (B78521) (NaOH) at a 1:10 ratio (waste:NaOH).
-
The reaction is exothermic; add the waste solution slowly while monitoring the temperature, keeping it below 40°C.
-
Gently stir the resulting solution for a minimum of 2 hours to ensure complete hydrolysis.
-
After 2 hours, check the pH to ensure it is >12.
-
Transfer the neutralized solution to a labeled hazardous waste container for collection by EHS.
-
-
-
Label the container clearly: "Hazardous Waste: this compound (Hydrolyzed in NaOH), [Date]".
-
Emergency Procedures: Spill and Exposure
-
Minor Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Use a commercial spill kit or absorbent pads to contain the spill.
-
Apply a 10% sodium bicarbonate solution to the spill area and let it sit for 10 minutes.
-
Wipe clean and dispose of all materials as hazardous waste.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Activate the emergency alarm.
-
Call the EHS emergency hotline from a safe location.
-
Do not re-enter the area.
-
-
Personnel Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eyes: Flush eyes with an eyewash station for at least 15 minutes. Hold eyelids open and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
